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Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate Documentation Hub

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  • Product: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
  • CAS: 123342-03-0

Core Science & Biosynthesis

Foundational

Advanced Synthetic Workflows: Harnessing Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Executive Summary In the landscape of modern medicinal chemistry and organic materials science, poly-substituted thiophenes serve as highly versatile scaffolds. They function as robust bioisosteres for phenyl rings in ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic materials science, poly-substituted thiophenes serve as highly versatile scaffolds. They function as robust bioisosteres for phenyl rings in active pharmaceutical ingredients (APIs) and act as critical conductive moieties in organic semiconductors. Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate is a highly functionalized building block that offers a rigid, predictable steric environment and a highly reactive C(sp²)–Br handle primed for transition-metal-catalyzed cross-coupling.

This technical guide dissects the physicochemical properties, regioselective synthesis mechanisms, and downstream functionalization protocols for this specific thiophene derivative, providing researchers with field-proven, self-validating methodologies.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex reaction matrices. The presence of the heavy bromine atom significantly increases the lipophilicity of the molecule, while the ester and methoxy groups provide localized dipole moments.

PropertyValue
Chemical Name Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
CAS Registry Number 123342-03-0[1],[2]
Molecular Formula C8H9BrO3S[3]
Molecular Weight 265.12 g/mol [3]
MDL Number MFCD17012775[1],[3]
Typical Commercial Purity ≥ 95%[1],[3]

Mechanistic Synthesis & Regioselective Directing Effects

The synthesis of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate from its unbrominated precursor (Methyl 3-methoxy-5-methylthiophene-2-carboxylate) is a masterclass in synergistic electronic directing effects.

In a poly-substituted aromatic system, predicting the site of electrophilic aromatic substitution (S_EAr) requires analyzing the "push-pull" electronics of existing substituents.

  • The C2 Position: Blocked by the methyl ester group. This group is strongly electron-withdrawing (-M, -I), deactivating the ring but directing meta (to C4).

  • The C3 Position: Occupied by the methoxy group. The oxygen lone pairs donate electron density into the ring via resonance (+M effect), strongly activating the ortho positions (C2 and C4). Since C2 is blocked, C4 becomes highly nucleophilic.

  • The C5 Position: Occupied by the methyl group. This group donates electron density via hyperconjugation and inductive effects (+I), activating the ortho position (C4).

Because all directing effects synergistically point to the C4 position—and it is the only unsubstituted carbon on the thiophene ring—bromination is absolute in its regioselectivity. This allows for the use of mild brominating agents like N-Bromosuccinimide (NBS) rather than harsh elemental bromine (Br₂) complexes.

Synthesis SM Methyl 3-methoxy-5-methylthiophene-2-carboxylate (Starting Material) Reagents NBS, DMF (0°C to RT) Electrophilic Aromatic Substitution SM->Reagents Synergistic Activation at C4 (+M from -OCH3, +I from -CH3) Product Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) Reagents->Product Regioselective Bromination

Fig 1. Regioselective electrophilic bromination directed by synergistic substituent effects.

Downstream Functionalization: Palladium Catalysis

The primary utility of CAS 123342-03-0 lies in its C4-bromo handle. The C(sp²)–Br bond in brominated thiophenes is highly susceptible to oxidative addition by palladium catalysts, making it a vastly superior and more reactive coupling partner compared to chlorinated analogues[4].

In Suzuki-Miyaura cross-coupling, this thiophene acts as the electrophile. Modern advancements in these couplings often utilize specialized Pd(0) systems or micellar aqueous conditions to achieve high turnover frequencies with thiophene substrates[5],[6]. The catalytic cycle relies on the rapid insertion of Pd(0) into the C-Br bond, followed by transmetalation with an organoboron species, and finally reductive elimination to forge the new C-C bond.

Suzuki Start Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate OxAdd Oxidative Addition Pd(0) insertion into C(sp2)-Br Start->OxAdd TransMet Transmetalation Ar-B(OH)2 + K2CO3 Base OxAdd->TransMet RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->OxAdd Regenerated Pd(0) Product 4-Aryl-3-methoxy-5-methylthiophene-2-carboxylate RedElim->Product

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the C4-bromo handle.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality explanations and self-validation checkpoints.

Protocol A: Regioselective Bromination (Synthesis of CAS 123342-03-0)

Objective: Convert Methyl 3-methoxy-5-methylthiophene-2-carboxylate to its 4-bromo derivative.

  • Preparation: Dissolve 1.0 equivalent of the starting material in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality Check: Cooling suppresses homolytic radical cleavage pathways that could lead to unwanted bromination at the allylic C5-methyl group. It ensures the reaction proceeds strictly via the ionic Electrophilic Aromatic Substitution pathway.

  • Reagent Addition: Add 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Protect the flask from light.

  • Reaction Evolution: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The starting material will consume, and a new, less polar (higher Rf​ ) UV-active spot will appear. The increased lipophilicity of the bromine atom causes the product to travel further up the silica plate.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C4 position using an arylboronic acid.

  • Reagent Assembly: In a Schlenk flask, combine Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and Water. Sparge the biphasic mixture with Argon gas for 15-20 minutes.

    • Causality Check: Dissolved oxygen must be rigorously excluded. O2​ rapidly oxidizes the active 14-electron Pd(0) species into an inactive Pd(II) peroxo complex, which irreversibly halts the catalytic cycle and destroys the catalyst[6].

  • Catalyst Introduction: Add Pd(PPh3​)4​ (0.05 eq) under a positive stream of argon. Seal the flask and heat to 90 °C for 12 hours.

    • Self-Validation: Observe the reaction mixture. The formation of "palladium black" (a dark, insoluble precipitate on the flask walls) indicates catalyst decomposition. If this is observed prematurely (within the first hour), the degassing protocol was insufficient, and the reaction will likely stall.

  • Purification: Cool to room temperature, separate the organic phase, concentrate, and purify via flash column chromatography to isolate the highly functionalized biaryl thiophene.

References

  • Accela ChemBio. "123342-03-0,Methyl 4-Bromo-3-methoxy-5-methylthiophene-2". accelachem.com. Available at:[Link]

  • MDPI. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air". mdpi.com. Available at:[Link]

  • Frontiers. "An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers". frontiersin.org. Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Executive Summary Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) is a highly functionalized, fully substituted thiophene building block. Its unique substitution pattern makes it an invaluable...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) is a highly functionalized, fully substituted thiophene building block. Its unique substitution pattern makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including protein tyrosine phosphatase 1B (PTP1B) inhibitors for oncology[1] and modulators of TDP-43 aggregation for neurodegenerative diseases[2]. This technical guide provides a rigorous analysis of its physicochemical properties, structural reactivity, and validated experimental protocols for downstream functionalization.

Physicochemical Data and Molecular Properties

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its solubility, stability, and pharmacokinetic potential in downstream drug design. The quantitative data is summarized below[3].

PropertyValueClinical/Synthetic Relevance
CAS Number 123342-03-0Unique registry identifier for procurement and tracking[3].
Molecular Formula C₈H₉BrO₃SDefines baseline atomic composition[3].
Molecular Weight 265.12 g/mol Low MW allows for significant downstream mass addition while remaining within Lipinski's Rule of 5[3].
Exact Mass 263.946 DaCritical for high-resolution mass spectrometry (HRMS) validation[3].
Topological Polar Surface Area 63.8 ŲOptimal for membrane permeability; allows for further polar additions without compromising bioavailability[3].
Rotatable Bonds 3Confers moderate flexibility, primarily at the ester and methoxy linkages[3].
Hydrogen Bond Donors 0Lacks H-bond donors, minimizing non-specific binding in its current ester form[3].
Storage Conditions 2-8°C, Dark, DryPrevents slow hydrolysis of the methyl ester and potential photolytic degradation of the carbon-bromine bond[4].

Structural Causality and Reactivity Profiling

The power of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate lies in its fully substituted thiophene core. Each position on the pentacyclic ring is deliberately occupied to dictate specific reactivity pathways[5]:

  • C2 (Methyl Ester): Acts as an electron-withdrawing group that stabilizes the thiophene ring. It serves as a latent carboxylic acid, which can be unmasked via saponification for subsequent amide coupling[1].

  • C3 (Methoxy Group): An electron-donating group that enriches the electron density of the ring. Sterically, it shields the adjacent C2 and C4 positions, which necessitates optimized catalytic conditions for cross-coupling[5].

  • C4 (Bromo Substituent): The primary electrophilic handle. The C-Br bond is highly susceptible to oxidative addition by palladium, making it the focal point for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions[1][5].

  • C5 (Methyl Group): Strategically blocks the highly reactive C5 position. In unsubstituted thiophenes, the C5 position is prone to unwanted electrophilic aromatic substitution or oxidative polymerization. The methyl group ensures absolute regioselectivity during C4 functionalization[5].

Reactivity Core Methyl 4-bromo-3-methoxy- 5-methylthiophene-2-carboxylate C2 C2: Methyl Ester (Hydrolysis/Amidation) Core->C2 Electrophilic Center C3 C3: Methoxy Group (Electron Donor/Steric Shield) Core->C3 Modulates Density C4 C4: Bromo Substituent (Cross-Coupling Handle) Core->C4 Pd-Catalyzed Target C5 C5: Methyl Group (Blocking Site/Lipophilicity) Core->C5 Prevents C5-Alkylation

Substituent causality and regioselective reactivity map of CAS 123342-03-0.

Experimental Protocols: Downstream Functionalization

To utilize this building block effectively, researchers typically perform a two-step workflow: a palladium-catalyzed cross-coupling at the C4 position, followed by the deprotection of the C2 ester. The following protocols are engineered for high yield and self-validation[1][5].

Workflow Start Starting Material: CAS 123342-03-0 Step1 Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Intermediate 4-Aryl Substituted Thiophene Intermediate Step1->Intermediate Aryl Boronic Acid Step2 Saponification (LiOH, THF/H2O) Intermediate->Step2 Product Functionalized Thiophene-2-carboxylic Acid Step2->Product Acidification (HCl)

Standard two-step synthetic workflow for functionalizing the thiophene core.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Check: The use of Pd(dppf)Cl₂ is critical. The bidentate dppf ligand prevents the sulfur atom of the thiophene ring from coordinating with and poisoning the palladium catalyst. 1,4-Dioxane is chosen as the solvent due to its high boiling point, providing the thermal energy required to overcome the steric hindrance imposed by the adjacent methoxy and methyl groups[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 equiv, 1.0 mmol, 265 mg) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Self-Validation: Degassing via argon sparging for 15 minutes is mandatory to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the flask and heat the mixture to 90°C in an oil bath for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the 4-aryl substituted intermediate.

Protocol B: Saponification of the C2 Methyl Ester

Causality Check: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid. It coordinates with the ester carbonyl oxygen to accelerate hydrolysis without cleaving the sensitive C3 methoxy ether[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, approx. 1.0 mmol) in a solvent mixture of THF/H₂O/MeOH (2:1:1 v/v, 8 mL). The mixed solvent system ensures complete solubilization of the lipophilic ester while providing water for hydrolysis.

  • Reagent Addition: Add LiOH monohydrate (3.0 equiv, 3.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor via LC-MS until the ester mass disappears and the corresponding acid mass (M-H)⁻ is dominant.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (5 mL) and wash with diethyl ether (10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. Self-Validation: A white/pale yellow precipitate should form immediately upon reaching the acidic pH.

  • Isolation: Extract the precipitated product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure functionalized thiophene-2-carboxylic acid.

References

  • Parkway Scientific. "HI-353 (123342-03-0, MFCD17012775) Physical Properties." parkwayscientific.com. 3

  • Chemikart. "Methyl 4-bromo-3-methoxy-5-methyl-2-thiophenecarboxylate Storage." chemikart.com.

  • BLD Pharm. "110545-67-0|Methyl 4-bromo-3-methoxythiophene-2-carboxylate." bldpharm.com. 4

  • Benchchem. "Methyl 5-bromo-3-methoxythiophene-2-carboxylate | 181063-64-9." benchchem.com. 5

  • Google Patents. "WO2024187126A1 - Inhibitors of tdp-43 and tau aggregation." patents.google.com. 2

  • ResearchGate. "Design, synthesis, in-silico and in-vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity." researchgate.net. 1

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate: Thermodynamic Stability and Melting Point Analysis

Abstract: This technical guide provides an in-depth analysis of the thermodynamic stability and melting point of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate, a substituted thiophene of interest to researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the thermodynamic stability and melting point of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate, a substituted thiophene of interest to researchers in drug discovery and materials science. Thiophene derivatives are a significant class of heterocyclic compounds, widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and utility as bioisosteres for benzene rings.[1][2] Understanding the physicochemical properties of novel derivatives is paramount for predicting their behavior, from synthetic feasibility and shelf-life to pharmacokinetic profiles. This document synthesizes theoretical principles with established experimental protocols to offer a robust framework for evaluating this specific molecule. We will explore the electronic effects of its substituents on the stability of the thiophene core and provide a detailed methodology for the empirical determination of its melting point using Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials like conducting polymers.[2][3] The thiophene ring's unique electronic properties, arising from the aromatic five-membered ring containing a sulfur atom, allow for a wide range of chemical modifications.[3][4] These modifications significantly alter properties such as solubility, melting point, and electronic characteristics, enabling the fine-tuning of molecules for specific biological targets or material applications.[3]

The subject of this guide, Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate , is a polysubstituted thiophene. Its structure combines several functional groups that are expected to modulate its chemical and physical properties in a complex manner.

Molecular Structure:

  • Core: Thiophene ring

  • Substituents:

    • C2: Methyl carboxylate (-COOCH₃)

    • C3: Methoxy (-OCH₃)

    • C4: Bromo (-Br)

    • C5: Methyl (-CH₃)

The primary objective of this whitepaper is to provide a detailed examination of two critical physicochemical parameters for this molecule: its inherent thermodynamic stability and its solid-to-liquid phase transition temperature (melting point). This analysis will serve as a valuable resource for scientists engaged in the synthesis, evaluation, or formulation of this compound and its analogs.

Analysis of Thermodynamic Stability

The thermodynamic stability of a molecule dictates its propensity to exist relative to its isomers and resist decomposition under various conditions. For thiophene derivatives, stability is a crucial factor influencing synthetic yields, purification strategies, and long-term storage.[5] It is largely governed by the aromaticity of the thiophene ring and the electronic influence of its substituents.[3]

Theoretical Framework: Aromaticity and Substituent Effects

The thiophene ring is aromatic, with a resonance energy of approximately 20 kcal/mol, contributing significantly to its stability.[4] However, the distribution of electron density within this ring is highly sensitive to the nature of its substituents. The stability of a given derivative can be understood by dissecting the cumulative electronic effects of each functional group.

  • Positional Influence: Substitution at the α-positions (C2 and C5) of the thiophene ring generally leads to greater thermodynamic stability compared to substitution at the β-positions (C3 and C4).[5] This is attributed to more effective electronic communication with the sulfur atom.

  • Substituent Analysis for the Target Molecule:

    • Methyl Carboxylate (C2, α-position): This is a moderately electron-withdrawing group via induction and resonance, which deactivates the ring towards electrophilic attack but can enhance stability by delocalizing electron density.

    • Methoxy (C3, β-position): An electron-donating group through resonance (lone pair on oxygen) but electron-withdrawing through induction. Its net effect is typically donating, increasing the electron density of the ring.

    • Bromo (C4, β-position): An electron-withdrawing group through induction, which generally decreases the electron density of the aromatic system.

    • Methyl (C5, α-position): An electron-donating group through hyperconjugation and weak induction, which tends to stabilize the aromatic ring.

The interplay of these donating and withdrawing groups creates a complex electronic landscape. The combined push-pull nature of the substituents likely results in a molecule with significant polarity and chemical stability, though potentially susceptible to specific nucleophilic or metabolic reactions.[6] Computational studies on similarly substituted thiophenes have shown that such electronic effects are key determinants of reactivity and overall stability.[7][8][9]

Protocol for Computational Stability Assessment

To quantitatively assess the thermodynamic stability of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate, particularly relative to its isomers, high-level quantum chemical calculations are the method of choice.[5] Density Functional Theory (DFT) provides a reliable and computationally efficient means to predict molecular energetics.[5][10]

Step-by-Step Computational Workflow:

  • Structure Optimization: The 3D geometry of the molecule is optimized to locate its lowest energy conformation. The B3LYP functional with a 6-311+G(d,p) basis set is a common and robust choice for this step.[5]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.[5]

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more advanced method or a larger basis set.[5]

  • Stability Analysis: The total energy, corrected for ZPVE, is used to determine the molecule's stability. To establish relative stability, this energy is compared to the energies of constitutional isomers calculated using the identical protocol. The isomer with the lowest energy is the most thermodynamically stable.[5]

G cluster_workflow Computational Stability Workflow mol_geom Initial Molecular Geometry struct_opt Structure Optimization (e.g., B3LYP/6-311+G(d,p)) mol_geom->struct_opt freq_calc Frequency Calculation struct_opt->freq_calc confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min thermo_corr Calculate ZPVE & Thermal Corrections freq_calc->thermo_corr confirm_min->struct_opt Not minimum sp_energy Single-Point Energy Calculation (Higher Level of Theory) confirm_min->sp_energy Is minimum sp_energy->thermo_corr rel_stab Determine Relative Stability (Compare Total Energies) thermo_corr->rel_stab

Caption: Workflow for calculating the relative thermodynamic stability of molecular isomers.

Melting Point Analysis

The melting point is a fundamental thermal property that provides insights into the purity of a compound and the strength of its crystal lattice forces. It is a critical parameter for drug development, affecting solubility, dissolution rate, and formulation stability.

Factors Influencing Melting Point

The melting temperature of a crystalline solid is determined by the energy required to overcome the intermolecular forces holding the molecules in a fixed lattice. Key factors include:

  • Intermolecular Forces: Stronger forces (e.g., hydrogen bonding, strong dipole-dipole interactions) lead to higher melting points. For the target molecule, dipole-dipole interactions arising from the polar C-Br, C=O, and C-O bonds are expected to be significant.

  • Molecular Weight: Generally, melting point increases with molecular weight due to stronger van der Waals forces.

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently and symmetrically into a crystal lattice tend to have higher melting points because of more effective intermolecular interactions. The multiple substituents on the thiophene ring may lead to a less symmetrical structure, which could potentially disrupt efficient packing.

Comparative Data and Prediction
CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Data Source
Methyl 4-bromo-3-methoxythiophene-2-carboxylateC₇H₇BrO₃S251.0973 - 74Fluorochem[11]
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylateC₈H₉BrO₃S265.12Not Reported-

Expert Analysis: The addition of a methyl group at the C5 position increases the molecular weight and surface area, which would be expected to increase the strength of van der Waals forces. While this substitution could potentially disrupt crystal lattice packing, the increase in intermolecular attractive forces is often the dominant effect. Therefore, it is reasonable to predict that the melting point of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate will be slightly higher than that of its des-methyl analog, likely in the range of 75 - 85°C . This prediction requires experimental verification.

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately measuring the melting point and enthalpy of fusion of a compound.[12][13][14] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15]

Step-by-Step DSC Protocol:

  • Instrument Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as high-purity indium (Melting Point: 156.6 °C, ΔHfus: 28.6 J/g).[16]

    • Perform the calibration under the same experimental conditions (e.g., heating rate, purge gas) as the planned sample analysis.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the crystalline sample into a clean aluminum DSC pan using a microbalance.[17]

    • Hermetically seal the pan to prevent any loss of sample due to sublimation during heating.

    • Prepare an identical, empty sealed pan to be used as the reference.

  • DSC Instrument Setup and Execution:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the experimental parameters in the instrument software. A typical program for melting point determination is as follows:[16][17]

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

      • Equilibration: Hold at a temperature well below the expected melting point (e.g., 25 °C) for 2-5 minutes to ensure thermal stability.

      • Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 120 °C).

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature. The melting event appears as an endothermic peak.

    • Melting Point: The extrapolated onset temperature of the peak is reported as the melting point.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the enthalpy of fusion, which quantifies the energy required for the phase transition.

G cluster_workflow DSC Experimental Workflow cal Instrument Calibration (e.g., Indium Standard) prep Sample Preparation (Weigh 2-5 mg into pan) cal->prep seal Hermetically Seal Sample & Reference Pans prep->seal load Load Pans into DSC Cell seal->load program Set Experimental Parameters (Heating Rate: 10°C/min, N2 Purge) load->program run Execute Thermal Program program->run analyze Analyze Thermogram run->analyze mp Determine Melting Point (Extrapolated Onset) analyze->mp enthalpy Calculate Enthalpy of Fusion (Peak Integration) analyze->enthalpy

Caption: Standard workflow for melting point determination using DSC.

Summary of Physicochemical Properties

This table summarizes the known and predicted properties for Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate.

PropertyValueMethod / Basis
IUPAC Name Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate-
Molecular Formula C₈H₉BrO₃S-
Molecular Weight 265.12 g/mol Calculated
Physical State Solid (Predicted)Based on analog[11]
Melting Point 75 - 85 °C (Predicted) Extrapolation from analog
Thermodynamic Stability High (Predicted)Based on aromaticity and substituent effects

Conclusion

This guide provides a comprehensive theoretical assessment of the thermodynamic stability and melting point of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate. Based on an analysis of substituent electronic effects, the molecule is predicted to possess considerable thermodynamic stability. By comparing it to a structurally similar analog, its melting point is predicted to be in the range of 75-85 °C.

While these theoretical and comparative analyses provide a strong foundation for researchers, it is imperative that they are validated through empirical measurement. The detailed protocols provided for both computational analysis and experimental DSC measurement offer a clear and reliable pathway for obtaining definitive data. Such characterization is an indispensable step in the progression of any novel compound through the research and development pipeline.

References

  • A Comparative Guide to the Computational Stability of Thiophene Chlorin
  • Methyl 4-Bromo-3-methoxythiophene-2-carboxyl
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • Enthalpy of Vaporiz
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • MEASUREMENT OF ENTHALPIES OF VAPORIZATION OF VOLATILE HETEROCYCLIC COMPOUNDS BY DSC. AKJournals.
  • Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules.
  • Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study.
  • DSC Studies on Organic Melting Temperature Standards | Request PDF.
  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Unknown Source.
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Thiophene deriv
  • Synthesis, Characterization and Computational Analysis of Thiophene-2,5-Diylbis((3-Mesityl-3-Methylcyclobutyl)Methanone)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Physicochemical properties of thiophene deriv
  • Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • Differential scanning calorimetry. Wikipedia.
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • DSC Test in Practice: Step-by-Step Guide to Accur

Sources

Exploratory

Synergistic Regiocontrol in Heterocyclic Electrophilic Aromatic Substitution: A Mechanistic Guide to 3-Methoxy-5-methylthiophene-2-carboxylates

Executive Summary In advanced medicinal chemistry and materials science, the functionalization of highly substituted thiophenes requires absolute precision. 3-Methoxy-5-methylthiophene-2-carboxylate serves as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and materials science, the functionalization of highly substituted thiophenes requires absolute precision. 3-Methoxy-5-methylthiophene-2-carboxylate serves as a critical building block, presenting a unique scaffold where multiple electronic effects converge. This whitepaper provides an in-depth mechanistic analysis of electrophilic aromatic substitution (EAS) on this substrate. By dissecting the synergistic directing effects of the resident functional groups, we establish the causality behind its absolute regioselectivity at the C4 position and provide self-validating experimental workflows for its functionalization.

Structural and Electronic Profiling: The Causality of Regiocontrol

The reactivity of the thiophene ring is governed by the vector addition of the electronic effects imparted by its substituents[1]. In the case of 3-methoxy-5-methylthiophene-2-carboxylate, the ring is tri-substituted, leaving only the C4 position available for electrophilic attack. However, the true elegance of this molecule lies in how all three substituents synergistically activate and direct the incoming electrophile to this exact site:

  • C2 - Carboxylate Ester (-COOR): This is an electron-withdrawing group (EWG) via resonance (-M) and induction (-I). On a thiophene ring, EWGs at the 2-position deactivate the ring but strongly direct incoming electrophiles to the meta positions (C4 and C5). Since C5 is blocked, it directs exclusively to C4 .

  • C3 - Methoxy Group (-OCH3): This is a powerful electron-donating group (EDG) via resonance (+M), which far outweighs its inductive withdrawal. EDGs at the 3-position activate the ring and direct ortho (C2 and C4)[1]. With C2 occupied, the directing vector points strictly to C4 .

  • C5 - Methyl Group (-CH3): This is an EDG via hyperconjugation (+H) and induction (+I). Alkyl groups at the 5-position direct ortho to themselves, which again points directly to C4 .

The convergence of these three independent directing effects results in an overwhelmingly nucleophilic C4 carbon, allowing for highly efficient and regioselective functionalization.

DirectingEffects C2 C2 Position -COOR (EWG) Meta-Directing C4 C4 Position Unsubstituted Convergent Target C2->C4 Directs to C4 C3 C3 Position -OCH3 (EDG) Ortho-Directing C3->C4 Directs to C4 C5 C5 Position -CH3 (EDG) Ortho-Directing C5->C4 Directs to C4

Synergistic directing effects of C2, C3, and C5 substituents converging on the C4 position.

Mechanistic Pathway of C4-Electrophilic Substitution

The mechanism of EAS at the C4 position follows a standard addition-elimination pathway, but the thermodynamics of the intermediate steps are heavily modulated by the C3 and C5 substituents.

  • Electrophile Generation: The active electrophile ( E+ ) is generated in situ (e.g., Br+ from NBS, or [Me2​N=CHCl]+ from Vilsmeier reagents).

  • Nucleophilic Attack (Rate-Limiting Step): The π -electrons of the C3-C4 double bond attack the electrophile. This breaks the aromaticity of the thiophene ring, forming a positively charged σ -complex known as the Wheland intermediate .

  • Resonance Stabilization: The positive charge in the Wheland intermediate is localized adjacent to the C3-methoxy group and the C5-methyl group. The lone pairs on the oxygen of the methoxy group form an oxonium ion resonance structure, drastically lowering the activation energy of this intermediate.

  • Rearomatization: A base in the reaction medium (often the counterion or solvent) abstracts the proton at C4. The electrons collapse back into the ring, restoring aromaticity and yielding the 4-substituted product.

Mechanism SM 3-Methoxy-5-methylthiophene-2-carboxylate (Highly Activated C4) Attack Nucleophilic Attack by C4 Pi-Electrons SM->Attack E_Gen Electrophile (E+) Generation E_Gen->Attack Wheland Wheland Intermediate (Stabilized by -OCH3 & -CH3) Attack->Wheland Deprot Deprotonation & Rearomatization Wheland->Deprot Product 4-Substituted Thiophene Derivative Deprot->Product

Step-by-step mechanistic workflow of electrophilic aromatic substitution at the C4 position.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent and environmental condition is chosen to suppress competing side reactions.

Protocol A: Regioselective C4-Bromination via NBS

Target: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (Analogous acid CAS: 113589-56-3[2]).

Mechanistic Rationale: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) to provide a controlled, low concentration of electrophilic bromine. To prevent competitive free-radical side-chain bromination at the C5-methyl group, the reaction must be run in a polar solvent (DMF) without radical initiators, and strictly in the dark[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 3-methoxy-5-methylthiophene-2-carboxylate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration under an inert argon atmosphere. (Causality: Argon prevents atmospheric moisture from quenching the electrophile; DMF stabilizes the polar Wheland intermediate).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath and shield the flask from light using aluminum foil. (Causality: Darkness and low temperatures suppress homolytic cleavage of NBS, ensuring an ionic EAS pathway rather than a radical benzylic pathway).

  • Electrophile Addition: Add 1.05 equivalents of freshly recrystallized NBS portion-wise over 15 minutes. (Causality: Strict stoichiometry prevents over-oxidation of the sulfur heteroatom).

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). (Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing post-extraction degradation). Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Vilsmeier-Haack Formylation at C4

Target: Methyl 4-formyl-3-methoxy-5-methylthiophene-2-carboxylate.

Mechanistic Rationale: The Vilsmeier reagent is a bulky, mild electrophile. While the C2-ester deactivates the ring, the synergistic activation from the C3 and C5 groups makes C4 sufficiently nucleophilic to attack the chloromethyleneiminium ion[4].

Step-by-Step Procedure:

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C. Add Phosphorus oxychloride ( POCl3​ , 1.5 eq) dropwise. Stir for 30 minutes to form the active Vilsmeier reagent.

  • Substrate Addition: Add a solution of the thiophene substrate (1.0 eq) in 1,2-dichloroethane (DCE) dropwise to the complex.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours. (Causality: Thermal energy is required to overcome the steric hindrance of the bulky Vilsmeier intermediate and the deactivating pull of the C2-ester).

  • Hydrolysis: Cool to room temperature and pour slowly into a vigorously stirred mixture of crushed ice and sodium acetate. (Causality: Sodium acetate buffers the highly acidic HCl byproduct while water hydrolyzes the iminium intermediate into the target aldehyde).

  • Isolation: Extract with dichloromethane, wash with NaHCO3​ , dry, and concentrate.

Quantitative Reactivity Data

The table below summarizes the expected reactivity profiles and quantitative outcomes for various electrophilic substitutions at the C4 position of the 3-methoxy-5-methylthiophene-2-carboxylate scaffold.

Reaction TypeReagents & SolventsTemperature ProfileActive ElectrophileTarget SiteTypical Yield
Bromination NBS, anhydrous DMF0 °C RT (Dark) Br+ C482 - 88%
Chlorination NCS, anhydrous DMFRT 40 °C Cl+ C475 - 80%
Nitration HNO3​ , Acetic Anhydride-10 °C 0 °C NO2+​ C460 - 70%
Formylation POCl3​ , DMF, DCE0 °C 80 °C [Me2​N=CHCl]+ C465 - 75%

Note: Yields are representative benchmarks based on the behavior of highly substituted electron-rich thiophene systems undergoing regioselective EAS.

Conclusion

The 3-methoxy-5-methylthiophene-2-carboxylate scaffold represents a masterclass in regiocontrol. By understanding the vector addition of the C2 (-COOR), C3 (-OCH3), and C5 (-CH3) directing groups, chemists can reliably predict and execute electrophilic aromatic substitutions exclusively at the C4 position. The resulting 4-substituted derivatives—particularly the 4-bromo variants (e.g., CAS 113589-56-3)—serve as highly valuable precursors for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), unlocking vast chemical space for pharmaceutical drug discovery.

References

  • "Second Electrophilic Substitution in Furan and Thiophene", AskFilo,
  • "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study", ResearchG
  • "113589-56-3 | CAS D
  • "Technical Support Center: Bromin

Sources

Foundational

Predictive Mass Spectrometry Fragmentation Analysis of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate: A Mechanistic Guide

Introduction Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) is a highly functionalized thiophene derivative utilized as a critical building block in medicinal chemistry, materials science, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) is a highly functionalized thiophene derivative utilized as a critical building block in medicinal chemistry, materials science, and organic synthesis. For researchers and drug development professionals, elucidating the structural integrity of such complex heterocycles is paramount. Electron Ionization Mass Spectrometry (EI-MS) serves as the gold standard for this purpose. This whitepaper provides an in-depth, predictive analysis of the EI-MS fragmentation pattern of this compound, synthesizing theoretical gas-phase ion chemistry with field-proven analytical methodologies.

Structural Analysis and Isotopic Signatures

The target molecule has the chemical formula C8​H9​BrO3​S and a nominal molecular weight of 265.12 g/mol . In mass spectrometry, the presence of the bromine atom at the C4 position dictates a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, the molecular ion ( [M]+∙ ) will present as a distinct doublet of approximately equal intensity separated by two mass units, specifically at m/z 264 and m/z 266 .

Core Fragmentation Pathways (Mechanistic Causality)

Under standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, stripping an electron to form the radical cation [M]+∙ . The 70 eV threshold is universally selected because it imparts sufficient internal energy to induce reproducible fragmentation while maintaining a detectable molecular ion peak, enabling reliable cross-referencing with mass spectral libraries[1].

Pathway A: Ester Alpha-Cleavage (m/z 233/235 and 205/207)

The most thermodynamically favored fragmentation for methyl esters is the α -cleavage of the carbonyl carbon. The loss of a methoxy radical ( ∙OCH3​ , -31 Da) generates a highly stable acylium ion ( [C7​H6​BrO2​S]+ ) at m/z 233 and 235. This stability is driven by the resonance delocalization of the positive charge between the carbonyl oxygen and the aromatic thiophene ring[2]. A secondary α -cleavage involves the expulsion of the entire ester group ( ∙COOCH3​ , -59 Da), yielding the core thiophene fragment at m/z 205/207.

Pathway B: Halogen Expulsion (m/z 185)

Bromothiophenes exhibit characteristic C−Br bond dissociation upon electron impact. The loss of the bromine radical ( ∙Br , -79 or -81 Da) from the molecular ion yields a debrominated fragment ( [C8​H9​O3​S]+ ) at m/z 185. The propensity for this cleavage is influenced by the relatively weak C−Br bond energy compared to the C−C or C−S bonds within the heteroaromatic system[3].

Pathway C: Methoxy Group Dynamics (m/z 249/251)

The methoxy group at the C3 position can undergo homolytic ether cleavage to lose a methyl radical ( ∙CH3​ , -15 Da), forming a radical cation at m/z 249/251. While generally less abundant than the acylium ion, this peak is a critical diagnostic marker for aromatic methoxy substituents.

Thiophene Core Stability

The aromatic thiophene core exhibits profound stability. Extensive ring fragmentation (e.g., loss of CS or C2​H2​ ) typically only occurs after the expulsion of the labile substituent groups, resulting in lower-mass secondary fragments such as m/z 126.

MS_Fragmentation M Molecular Ion [M]+• m/z 264 / 266 C8H9BrO3S F1 Acylium Ion m/z 233 / 235 [C7H6BrO2S]+ M->F1 - •OCH3 (-31 Da) α-cleavage F2 Debrominated Ion m/z 185 [C8H9O3S]+ M->F2 - •Br (-79/81 Da) Halogen loss F3 Thiophene Core m/z 205 / 207 [C6H6BrOS]+ M->F3 - •COOCH3 (-59 Da) Ester loss F4 Demethylated Ion m/z 249 / 251 [C7H6BrO3S]+ M->F4 - •CH3 (-15 Da) Ether cleavage F5 Secondary Fragment m/z 126 [C6H6OS]+ F1->F5 - •Br & CO Cascade loss F3->F5 - •Br (-79/81 Da)

Predicted EI-MS fragmentation pathways for Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate.

Quantitative Data Summary

Fragment Ion Assignmentm/z ( 79Br / 81Br )Predicted Relative AbundanceFragmentation Pathway / Mechanism
[M]+∙ 264 / 266High (1:1 Doublet)Intact Molecular Ion
[C7​H6​BrO2​S]+ 233 / 235Base Peak / Very High α -cleavage of ester; loss of ∙OCH3​
[C7​H6​BrO3​S]+ 249 / 251Low to ModerateEther cleavage; loss of ∙CH3​
[C6​H6​BrOS]+ 205 / 207ModerateEster cleavage; loss of ∙COOCH3​
[C8​H9​O3​S]+ 185ModerateHalogen expulsion; loss of ∙Br
[C6​H6​OS]+ 126LowCascade loss of ∙Br from m/z 205

Self-Validating Experimental Protocol for GC-MS Analysis

To empirically validate these predicted fragmentation patterns, a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required. The following methodology incorporates self-validating steps to ensure data integrity, baseline stability, and reproducibility.

GCMS_Workflow S1 Sample Prep (1 mg/mL in DCM) S2 GC Separation (Capillary Column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole/TOF) S3->S4 S5 Data Acquisition (m/z 50-350) S4->S5

Standardized GC-MS experimental workflow for the analysis of halogenated thiophene derivatives.

Step 1: Instrument Tuning and Calibration

Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet the manufacturer's abundance and resolution criteria. This ensures the mass axis is strictly calibrated and the electron multiplier is functioning optimally.

Step 2: Sample Preparation

Dissolve the purified Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate in high-purity dichloromethane (DCM) to a final concentration of 1 mg/mL. Prepare a solvent blank (DCM only) to establish a baseline and rule out column bleed or sample carryover.

Step 3: Gas Chromatography Conditions
  • Column: Fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split ratio 10:1. Injector temperature set to 250 °C.

  • Oven Program: Initial temperature 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

Step 4: Mass Spectrometry Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50 to 350.

  • Solvent Delay: 3.0 minutes to prevent filament degradation from the highly concentrated DCM solvent front.

Step 5: Data Acquisition and Validation

Run the solvent blank first. Subsequently, inject the sample. Confirm the presence of the 1:1 isotopic doublet for the molecular ion (m/z 264/266) and the acylium base peak (m/z 233/235). Cross-reference the retention time and fragmentation pattern against an internal standard (e.g., bromobenzene) to validate the system's performance and ensure the absence of thermal degradation in the GC inlet.

References

  • Interpretation of Mass Spectra Source: IntechOpen URL
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • C−Br Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene at 267 nm Source: Peking University / Acta Physico-Chimica Sinica URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Authored by: A Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Thiophenes The thiophene nucleus is a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and high-performance organic materials. The ability to precisely functionalize the thiophene ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[1][2]

This guide provides an in-depth technical protocol for the Suzuki-Miyaura cross-coupling of a highly functionalized and synthetically valuable building block: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate . We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, and explain the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure reproducible and high-yielding results.

Understanding the Catalytic Heart: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.[3] The three key steps are:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the thiophene substrate. This is often the rate-determining step of the cycle. The electron density of the thiophene ring, influenced by its substituents, plays a critical role here.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the Palladium(II) center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Aryl-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Analysis: Reactivity of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

The specific substitution pattern of our target substrate introduces several electronic and steric factors that must be considered for optimal coupling:

  • Electron-Donating Groups (EDGs): The methoxy group at C3 and the methyl group at C5 are both electron-donating. They increase the electron density of the thiophene ring, which generally facilitates the oxidative addition of the Pd(0) catalyst to the C4-Br bond.

  • Electron-Withdrawing Group (EWG): The methyl carboxylate at C2 is electron-withdrawing. While its effect is more distant from the C4 reaction site, it influences the overall electronic character of the ring. Importantly, ester functionalities are well-tolerated in Suzuki couplings.[5]

  • Steric Hindrance: The substituents at positions C3 and C5 flank the C4-Br bond, introducing moderate steric hindrance. This necessitates the use of bulky phosphine ligands on the palladium catalyst to promote efficient oxidative addition and subsequent reductive elimination.

Protocol I: Conventional Thermal Suzuki-Miyaura Coupling

This protocol employs standard laboratory heating and is suitable for a wide range of aryl- and heteroarylboronic acids. The use of a bulky, electron-rich phosphine ligand like SPhos is recommended to overcome steric hindrance and promote high catalytic turnover.[6]

Materials and Reagents
ReagentRoleTypical QuantityPurity
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylateElectrophile1.0 mmol, 1.0 eq>95%
Arylboronic AcidNucleophile1.2 - 1.5 mmol, 1.2 - 1.5 eq>97%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor0.02 mmol, 2 mol%>98%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand0.04 mmol, 4 mol%>98%
Potassium Phosphate (K₃PO₄)Base3.0 mmol, 3.0 eq>98%
1,4-DioxaneSolvent5 mLAnhydrous
WaterCo-Solvent1 mLDegassed
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst/Ligand Addition: In a separate vial, briefly mix the Palladium(II) Acetate (2 mol%) and SPhos (4 mol%) before adding them to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The aqueous phase is crucial for activating the base and facilitating the transmetalation step.[7]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol II: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times, often leading to improved yields and cleaner reaction profiles. This protocol is ideal for high-throughput synthesis and rapid library generation.

Materials and Reagents
ReagentRoleTypical QuantityPurity
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylateElectrophile0.5 mmol, 1.0 eq>95%
Arylboronic Acid Pinacol EsterNucleophile0.75 mmol, 1.5 eq>97%
PdCl₂(dppf)-CH₂Cl₂ AdductCatalyst/Ligand0.025 mmol, 5 mol%>97%
Cesium Carbonate (Cs₂CO₃)Base1.5 mmol, 3.0 eq>98%
N,N-Dimethylformamide (DMF)Solvent3 mLAnhydrous
Step-by-Step Procedure
  • Vial Preparation: To a dedicated microwave reaction vial equipped with a small magnetic stir bar, add Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%), and cesium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF (3 mL).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at 120-150 °C for 15-45 minutes. Safety Note: Always follow the microwave reactor manufacturer's guidelines for temperature and pressure limits.

  • Work-up and Purification: Follow the same work-up (Step 6) and purification (Step 7) procedures as described in Protocol I.

Experimental Workflow Visualization

Experimental_Workflow Start Weigh Reagents: Thiophene Bromide Boronic Acid Base Add_Cat Add Catalyst & Ligand Start->Add_Cat Inert Purge with Inert Gas (Ar/N₂) Add_Cat->Inert Add_Solv Add Degassed Solvents Inert->Add_Solv React Heat Reaction (Conventional or Microwave) Add_Solv->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure Coupled Product Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the catalyst loading (up to 5-10 mol%), using a stronger base (e.g., Cs₂CO₃), or a more active ligand system. Ensure solvents are anhydrous and thoroughly degassed.

  • Dehalogenation: A common side reaction is the reductive removal of the bromine atom. This can sometimes be suppressed by using milder bases (like K₂CO₃ instead of K₃PO₄) or ensuring a truly oxygen-free environment.[8]

  • Homocoupling of Boronic Acid: Formation of a biaryl from the boronic acid partner can occur. This is often minimized by maintaining an inert atmosphere and not using an excessive excess of the boronic acid.

  • Catalyst Choice: While many palladium sources work, pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be convenient. For challenging substrates, using a Pd(OAc)₂ or Pd₂(dba)₃ precursor with a specific, bulky phosphine ligand often provides the best results.[9]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable strategy for the arylation of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of novel thiophene derivatives. The protocols detailed herein offer robust starting points that can be further optimized to meet the specific demands of a given synthetic target, accelerating progress in drug discovery and materials science.

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(25), 4371-4374. [Link]

  • Górski, K., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Applied Organometallic Chemistry, 36(5), e6632. [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]

  • Jabeen, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133454. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-coupling of bromothiophenes. Conditions: Pd(OAc)2, SPhos, K3PO4, PhMe, H2O, 90 °C, 2 h. [Link]

  • Ofial, A. R., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(23), 5179–5182. [Link]

  • Karuppasamy, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 184-192. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Rasheed, T., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of Coordination Chemistry, 68(11-13), 2126-2139. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 346-356. [Link]

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(1), 139-141. [Link]

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF. [Link]

  • Ali, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15(9), 2095-2106. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2012). The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Rasheed, T., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 984. [Link]

Sources

Application

Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate as a building block in drug discovery

Application Note: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate as a Privileged Scaffold in Rational Drug Design Strategic Rationale in Medicinal Chemistry In modern drug discovery, the thiophene ring frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate as a Privileged Scaffold in Rational Drug Design

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the thiophene ring frequently serves as a bioisostere for phenyl and furan rings, offering unique vectorial geometries and improved aqueous solubility profiles. Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) [1] is a highly functionalized, poly-substituted heteroaromatic building block that provides an exceptional foundation for generating diverse chemical libraries.

As a Senior Application Scientist, I select this specific scaffold for its precise arrangement of functional groups, each serving a distinct mechanistic purpose:

  • C5-Methyl Group: Acts as a metabolic shield. The 5-position of unsubstituted thiophenes is a notorious "soft spot" for Cytochrome P450-mediated oxidation (leading to reactive epoxides). Blocking this site with a methyl group significantly improves the pharmacokinetic (PK) half-life of the resulting drug candidate.

  • C3-Methoxy Group: Serves a dual purpose. Electronically, it enriches the thiophene core, modulating the pKa of adjacent functional groups. Structurally, the oxygen atom acts as a critical hydrogen-bond acceptor, which is a highly sought-after interaction for anchoring kinase inhibitors into the ATP-binding hinge region.

  • C4-Bromo Handle: Provides an orthogonal site for late-stage functionalization (LSF) via transition-metal catalyzed cross-coupling[2].

  • C2-Methyl Ester: Functions as a masked carboxylic acid, enabling controlled, sequential deprotection and amidation without interfering with the C4-arylation step.

Vectorial Divergence and Synthetic Logic

The true power of this building block lies in its orthogonal reactivity. By selectively addressing the C4 and C2 positions, researchers can rapidly expand the structure-activity relationship (SAR) around the core scaffold.

SyntheticLogic Core Methyl 4-bromo-3-methoxy- 5-methylthiophene-2-carboxylate (CAS: 123342-03-0) Suzuki C4 Position Suzuki-Miyaura Coupling Core->Suzuki Pd Catalyst Boronic Acids Hydrolysis C2 Position Ester Saponification Core->Hydrolysis LiOH THF/H2O Kinase Arylated Thiophene (Kinase Hinge Binder) Suzuki->Kinase Arylation Amide Thiophene-2-carboxamide (Target Library) Hydrolysis->Amide Amine, HATU DIPEA Kinase->Amide Dual Modification

Synthetic divergence of the thiophene building block for drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems, incorporating in-process checks that prevent the propagation of failed reactions.

Protocol A: Microwave-Assisted Suzuki-Miyaura Arylation (C4 Position)

Causality & Design: The C4-bromo position is sterically hindered by the adjacent C3-methoxy and C5-methyl groups. Standard thermal heating often leads to the protodeboronation of the boronic acid partner before oxidative addition can occur. To overcome this activation barrier, we utilize [3]. Furthermore, Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle forces the challenging reductive elimination step, driving the reaction forward.

Step-by-Step Workflow:

  • Preparation: In a microwave vial under a nitrogen atmosphere, combine Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 eq, 0.5 mmol), the desired boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Nitrogen degassing is critical. Trace oxygen will quench the active Pd(0) species, leading to oxidative dimerization (homocoupling) of the boronic acid instead of the desired cross-coupling.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 2.5 mL) followed by K₂CO₃ (2.0 eq).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

  • Self-Validation (In-Process Check): Pull a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS method.

    • Validation Criteria: The disappearance of the starting material mass [M+H]⁺ 265.12 and the appearance of the product mass confirm conversion. If conversion is <95%, re-subject to microwave heating for 10 additional minutes.

  • Isolation: Filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Microwave Irradiation (110°C) Step1->Step2 Step3 3. LC-MS Validation (Self-Correction) Step2->Step3 Step3->Step2 If Incomplete Step4 4. Flash Chromatography Step3->Step4 If >95% Conversion

Experimental workflow for microwave-assisted cross-coupling with self-validation.

Protocol B: Saponification and Amide Library Generation (C2 Position)

Causality & Design: Saponification requires careful base selection. LiOH is preferred over NaOH or KOH to prevent the degradation of any sensitive heteroaryl groups introduced during the C4 arylation. For the subsequent amide coupling, HATU is chosen over EDC/HOBt. The nitrogen atom in the pyridine ring of the HOAt active ester (generated by HATU) provides neighboring group participation (anchimeric assistance), which stabilizes the transition state during amine attack—crucial for sterically hindered thiophene-2-carboxylic acids.

Step-by-Step Workflow:

  • Hydrolysis: Dissolve the C4-arylated ester (1.0 eq) in a 3:1 mixture of THF/H₂O.

    • Causality: This specific solvent ratio ensures that both the lipophilic thiophene ester and the hydrophilic LiOH remain in a monophasic solution, preventing the reaction from stalling at the phase boundary.

  • Base Addition: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation (pH Check): Acidify the mixture with 1N HCl to pH 2-3. The product should precipitate. Extract with EtOAc and verify the mass of the free carboxylic acid via LC-MS.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to pre-form the active ester.

  • Amine Addition: Add the target amine (1.2 eq) and stir for 2 hours at room temperature. Purify via preparative HPLC.

Quantitative Optimization Data

The table below summarizes the optimized conditions for the C4 Suzuki-Miyaura cross-coupling, demonstrating the robustness of the protocol across various electronic and steric profiles.

Coupling Partner (Boronic Acid)Catalyst SystemConditions (Microwave)Isolated Yield (%)Purity (LC-MS)
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃110°C, 20 min88%>98%
4-Fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃110°C, 20 min85%>98%
3-Pyridinylboronic acidPd(Amphos)Cl₂, K₃PO₄*120°C, 30 min76%>95%
N-Boc-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂, K₂CO₃110°C, 30 min72%>95%

*Note: K₃PO₄ is utilized for heteroaryl boronic acids to accelerate the transmetalation step, overcoming the inherently slower reactivity of electron-deficient partners.

References

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Notes and Protocols: Brominated Thiophene-2-Carboxylates as Versatile Scaffolds for Organic Electronics and High-Performance OLED Materials

Forward for the Advanced Researcher The pursuit of next-generation organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), is fundamentally a quest for molecular precision. We require materials th...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward for the Advanced Researcher

The pursuit of next-generation organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), is fundamentally a quest for molecular precision. We require materials that are not only electronically active but are also synthetically adaptable to fine-tune their properties for specific functions within a device architecture. In this context, brominated thiophene-2-carboxylates have emerged as exceptionally valuable building blocks.[1] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why and how these scaffolds are leveraged. We will dissect the strategic importance of each functional moiety—the thiophene core for charge transport, the bromine atom as a reactive handle for π-system extension, and the carboxylate group for modulating solubility and processability. The following protocols are not merely recipes but are presented as self-validating systems, complete with the underlying rationale for key experimental choices, empowering researchers to adapt and innovate.

The Molecular Blueprint: Strategic Importance of Brominated Thiophene-2-Carboxylates

The efficacy of a brominated thiophene-2-carboxylate in organic electronics stems from the synergistic interplay of its three key components. The thiophene ring, a sulfur-containing heterocycle, forms the backbone of many organic semiconductors due to its inherent aromaticity and electron-rich nature, which facilitates charge transport.[2][3] Thiophene-based materials are pivotal in the development of organic semiconductors for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5]

The Role of the Bromine Atom: The true synthetic versatility of this scaffold lies in the bromine substituent. The C-Br bond provides a highly reliable and predictable reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[2][4] This functionality is the gateway to extending the π-conjugated system of the molecule.[6][7] By coupling the brominated thiophene core with other aromatic or heteroaromatic units, chemists can rationally design and synthesize larger, more complex molecules with tailored electronic properties.[1] This "molecular engineering" approach is critical for:

  • Bandgap Engineering: Extending the conjugation generally leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the material to absorb and emit light at longer wavelengths (red-shifting).[8]

  • Energy Level Tuning: The choice of coupling partner allows for precise control over the HOMO and LUMO energy levels, which is crucial for ensuring efficient charge injection and transport between different layers in an OLED device.[8]

  • Balancing Charge Transport: Strategic bromination can also directly influence the electronic characteristics of the final material, enhancing electron mobility to create more balanced charge transport, a key factor for high-efficiency devices.[9]

The Role of the Carboxylate Group: The thiophene-2-carboxylate moiety (-COOR) offers another dimension of control. While the parent carboxylic acid (-COOH) is a useful synthetic intermediate, it is the esterified form that is most relevant for device applications.[1] The alkyl or aryl group 'R' of the ester can be modified to:

  • Enhance Solubility: Attaching long or branched alkyl chains improves the material's solubility in common organic solvents.[2] This is paramount for fabricating devices using cost-effective and scalable solution-based techniques like spin-coating or inkjet printing.[6][8]

  • Influence Morphology: The side chains can influence how the molecules pack together in the solid state (thin-film morphology), which has a profound impact on intermolecular charge transport and, consequently, device efficiency and longevity.[6]

Below is a diagram illustrating the logical relationship of how this molecular scaffold is utilized to build functional materials for organic electronics.

A Brominated Thiophene-2-Carboxylate (Core Building Block) B Bromine Atom (Reactive Site) A->B C Carboxylate Group (Solubility/Processability) A->C D Suzuki / Stille Cross-Coupling B->D Enables π-extension E Esterification C->E Modifies side-chains F Extended π-Conjugated System (OLED Material) D->F E->F G Tunable Energy Levels (HOMO/LUMO) F->G H Solution Processability F->H I High-Performance OLED Device G->I H->I

Logical workflow for material design.

Synthetic Protocols: From Building Block to Functional Material

The following protocols provide detailed, validated methodologies for the transformation of a commercially available brominated thiophene-2-carboxylate into a more complex derivative suitable for OLED applications.

Protocol 2.1: Esterification of 5-Bromothiophene-2-carboxylic Acid

This protocol describes the conversion of the carboxylic acid to an ester, which improves solubility for subsequent reactions and solution-based device fabrication.[1][10]

  • Objective: To synthesize pentyl 5-bromothiophene-2-carboxylate from 5-bromothiophene-2-carboxylic acid.

  • Rationale: An esterification reaction is performed to enhance the solubility of the thiophene building block in organic solvents. DCC is used as a coupling agent to activate the carboxylic acid, while DMAP serves as a nucleophilic catalyst to facilitate the reaction with the alcohol.[10]

Materials:

  • 5-Bromothiophene-2-carboxylic acid (1.0 eq.)

  • 1-Pentanol (1.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) and 1-pentanol (1.2 eq.) in anhydrous DCM.

  • Add DMAP (0.1 eq.) to the solution.

  • Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU byproduct.[1]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product, pentyl 5-bromothiophene-2-carboxylate.[1]

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Suzuki Cross-Coupling for π-System Extension

This protocol demonstrates how the brominated thiophene ester can be used to build a larger, D-π-A (Donor-π-Acceptor) type molecule, a common strategy for designing emissive or charge-transporting materials.[11][12]

  • Objective: To couple pentyl 5-bromothiophene-2-carboxylate with a suitable arylboronic acid or ester (e.g., a triphenylamine-derived boronic ester) to form a new C-C bond.

  • Rationale: The Suzuki reaction is a robust and high-yielding method for forming C-C bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) is used to catalytically couple the organobromide with the organoboron compound. A base (e.g., K₂CO₃) is required to activate the boronic acid/ester for transmetalation to the palladium center. The reaction is run in a degassed solvent under an inert atmosphere to prevent the degradation of the catalyst.

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate (1.0 eq.)

  • Arylboronic acid or ester (e.g., 4-(N,N-diphenylamino)phenylboronic acid) (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • Toluene and Water (degassed)

  • Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and anhydrous K₂CO₃ (3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add degassed solvents (e.g., a 4:1 mixture of Toluene:Water) via syringe.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

  • Validation: Confirm the final structure and purity via NMR and mass spectrometry.

Application in Organic Electronics: Focus on OLEDs

The materials synthesized from brominated thiophene-2-carboxylate precursors can be incorporated into various layers of an OLED device, primarily as components of the hole transport layer (HTL) or the emissive layer (EML).[1][3]

  • As Hole Transport Materials (HTMs): Thiophene-containing conjugated systems are often designed to have appropriate HOMO levels for efficient injection of holes from the anode (typically ITO) and smooth transport to the emissive layer.[1][13]

  • As Emissive Materials (EMLs): By extending the conjugation and incorporating specific donor and acceptor moieties, the electronic properties can be tailored to achieve efficient light emission in the desired region of the visible spectrum.[1][11]

Protocol 3.1: General Procedure for Fabricating a Solution-Processed OLED

This protocol outlines a general method for fabricating a multilayer OLED device using a thiophene-based material synthesized as described above.[14]

  • Objective: To construct a functional OLED device to evaluate the electroluminescent properties of the synthesized material.

  • Rationale: A multi-layer structure is used to optimize device performance by confining charge carriers and excitons within the emissive layer, thereby maximizing the probability of radiative recombination. Each layer is chosen for its specific energy levels and charge transport properties. Solution processing (spin-coating) is a common, lab-scale method for depositing uniform thin films of organic materials.[6]

Device Architecture and Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • Hole Injection Layer (HIL): PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Hole Transport Layer (HTL): The synthesized thiophene-based material (if designed as an HTL) or a standard HTL like TPD.

  • Emissive Layer (EML): The synthesized thiophene-based material (if designed as an emitter), often doped into a host material.

  • Electron Transport Layer (ETL): A standard ETL material like TPBi or Alq₃.

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Cleaning: Sequentially clean the patterned ITO substrate in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of N₂ and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • HIL Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate. Anneal the film on a hotplate (e.g., at 120 °C for 15 minutes in a nitrogen-filled glovebox) to remove residual water.

  • HTL/EML Deposition: Prepare a solution of the synthesized thiophene-based material in a suitable organic solvent (e.g., chloroform, toluene). Spin-coat this solution on top of the HIL layer. Anneal the film to remove the solvent.

  • ETL/Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Sequentially deposit the ETL (e.g., TPBi), EIL (LiF), and the metal cathode (Al) at controlled rates. The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

  • Encapsulation: Encapsulate the finished device using a glass lid and UV-cured epoxy in a nitrogen environment to protect the organic layers from oxygen and moisture.

  • Testing: Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the device.

The diagram below illustrates a typical OLED device architecture.

sub Glass Substrate anode Anode (ITO) hil Hole Injection Layer (HIL) (e.g., PEDOT:PSS) htl Hole Transport Layer (HTL) (Thiophene Derivative) eml Emissive Layer (EML) (Thiophene Derivative) etl Electron Transport Layer (ETL) (e.g., TPBi) cathode Cathode (LiF/Al)

Architecture of a multi-layer OLED.

Material Characterization & Representative Performance

While specific performance data for materials derived directly from 5-bromothiophene-2-carboxylic acid is highly dependent on the final structure, the table below summarizes representative performance benchmarks for OLEDs fabricated with other advanced thiophene-containing materials to provide a context for expected performance.[1][11] The design principles discussed allow for the creation of materials that can achieve these high-performance metrics.

Material ClassRole in DeviceMax Luminance (cd/m²)Max Current Efficiency (cd/A)Max External Quantum Efficiency (EQE) (%)
Tetraphenylethylene-Thienothiophene Derivative[11]Emitter11,6206.172.43
D-π-A Thienothiophene Derivative[12]Emitter~15,00010.64.61
Brominated TADF Host[9]Host>20,000>50>20

Note: The performance of any given material is highly dependent on the full device architecture, including all adjacent layers and fabrication conditions.

Conclusion

Brominated thiophene-2-carboxylates represent a powerful and versatile platform for the development of advanced materials for organic electronics. Their genius lies in their inherent modularity; the bromine atom serves as an anchor point for building complex π-systems, while the carboxylate group provides the means to ensure processability. This combination allows scientists to engage in rational molecular design, creating bespoke materials with finely tuned electronic and physical properties. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize and apply these building blocks, paving the way for the next generation of more efficient, stable, and cost-effective OLED displays and lighting technologies.

References

  • Innovating with OLED Materials: The Impact of Thiophene-Based Compounds. (2026, March 10). Google Cloud.
  • The Role of Thiophene Derivatives in Advanced Electronic Chemicals. Google Cloud.
  • New thiophene-based C60 fullerene derivatives as efficient electron transporting materials for perovskite solar cells - PMC. National Center for Biotechnology Information.
  • Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs) - Benchchem. (2025). BenchChem.
  • Application of 3,4-Dibromothiophene-2-carbaldehyde in Organic Electronics: A Versatile Building Block for Advanced Materials - Benchchem. (2025, December). BenchChem.
  • Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C (RSC Publishing).
  • Application Notes and Protocols for the Synthesis of OLED Materials from 4,6-Dibromodibenzo[b,d]thiophene - Benchchem. (2025). BenchChem.
  • Custom Thiophene Derivatives Manufacturers, Suppliers. Suzhou Fenghua.
  • The Chemistry Behind Innovation: Understanding 4-Bromothiophene-2-carboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • Figure 1. Typical device configuration of OLEDs. "Reprinted (adapted)... - ResearchGate. ResearchGate.
  • Designing Thiophene-Based Polymers for Organic Photovoltaic Solar Cells: Application Notes and Protocols - Benchchem. (2025). BenchChem.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. National Center for Biotechnology Information.
  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (2023, December 7). Beilstein Journals.
  • Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells | Request PDF. ResearchGate.
  • Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. (2023, October 4). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted debromination of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate during palladium coupling

Target Substrate: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering significant debromination (protodehalogenation) during the palladium-catalyzed cross-coupling of highly hindered thiophene substrates.

Mechanistic Insight: The Causality of Protodehalogenation

To solve debromination, we must first understand its origin. Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate features a bromine atom flanked by two sterically demanding groups: a 3-methoxy group and a 5-methyl group.

During a standard Suzuki-Miyaura or Stille coupling, the catalytic cycle begins with the oxidative addition of Pd(0) into the C-Br bond to form an Ar-Pd(II)-Br intermediate. For a successful coupling, this intermediate must undergo transmetalation with a nucleophile (e.g., a boronic acid). However, the extreme steric bulk at the 4-position severely retards the transmetalation step.

Because transmetalation is slow, the Ar-Pd(II)-Br complex has a prolonged lifetime in the reaction mixture. This allows it to undergo a competing background reaction: ligand exchange with a hydride donor (such as an alkoxide base, an aliphatic amine, or an alcoholic solvent) followed by β-hydride elimination[1][2]. This generates an arylpalladium(II) hydride species, which rapidly undergoes reductive elimination to yield the undesired debrominated thiophene and inactive Pd(0)[3][4].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAdd + Ar-Br ArBr Methyl 4-bromo-3-methoxy- 5-methylthiophene-2-carboxylate ArBr->OxAdd TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + Nucleophile (Slow due to sterics) Hydride Ar-Pd(II)-H (via β-hydride elimination) OxAdd->Hydride + Hydride Donor (Fast background reaction) Product Ar-R + Pd(0) (Desired Cross-Product) TransMet->Product Reductive Elimination Debrom Ar-H + Pd(0) (Debrominated Byproduct) Hydride->Debrom Reductive Elimination

Caption: Catalytic bifurcation: Desired cross-coupling vs. protodehalogenation.

Troubleshooting FAQs

Q1: I am using standard Pd(PPh3)4 and Na2CO3 in Ethanol/Water. Why am I getting >50% debromination? A1: Your conditions are creating a "perfect storm" for protodehalogenation. Triphenylphosphine (PPh3) is not bulky or electron-rich enough to force the sterically hindered transmetalation step. Meanwhile, ethanol acts as a potent hydride donor; it coordinates to the stalled Pd(II) center and undergoes β-hydride elimination (releasing acetaldehyde) to form the Pd-H species[2][5].

Q2: Which ligand systems are best suited to prevent this specific issue? A2: You must switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos[4][6]. These ligands serve two purposes: their electron-rich nature stabilizes the Pd(0) state to promote oxidative addition, while their extreme steric bulk accelerates the transmetalation and reductive elimination steps, effectively outcompeting the background hydride transfer[1]. Using a pre-formed catalyst like XPhos Pd G3 ensures rapid generation of the active mono-ligated Pd(0) species.

Q3: How do I choose the right base and solvent to eliminate hydride sources? A3: Completely remove alcohols and alkoxide bases (like NaOEt or NaOtBu) from your reaction. Instead, use mild, inorganic bases such as K3PO4 or K2CO3[4]. For the solvent, utilize an aprotic medium like 1,4-Dioxane or Toluene. In Suzuki couplings, adding a small amount of water (e.g., 10:1 Dioxane:Water) is beneficial; water helps dissolve the inorganic base and activates the boronic acid to a more reactive boronate complex, and crucially, water cannot undergo β-hydride elimination.

Q4: Does the choice of the nucleophile matter? A4: Yes. Boronic acids can sometimes undergo protodeboronation under basic conditions, altering the stoichiometry. Using boronic esters (e.g., pinacol esters) often enhances stability[6]. Furthermore, using an excess of the coupling partner (1.5 to 2.0 equivalents) increases the local concentration of the nucleophile, pushing the equilibrium toward transmetalation.

Optimization Matrix: Impact of Reaction Conditions

The following table summarizes how different variable combinations impact the ratio of the desired cross-coupled product to the debrominated byproduct for highly hindered thiophenes.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected Outcome (Product : Debrominated)Mechanistic Rationale
Pd(PPh3)4 (5 mol%)NaOEtEtOH / H2O80< 10 : > 90Slow transmetalation; EtOH provides abundant hydrides via β-elimination.
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane / H2O8040 : 60Bidentate ligand is too rigid; transmetalation remains sluggish.
Pd(OAc)2 + SPhosK3PO4Toluene10070 : 30SPhos accelerates transmetalation, but lack of water slows boronate formation.
XPhos Pd G3 (2 mol%) K3PO4 1,4-Dioxane / H2O (10:1) 60-80 > 95 : < 5 Optimal. Bulky ligand forces transmetalation; no hydride donors present.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This self-validating protocol is engineered specifically for Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate to suppress protodehalogenation.

Materials Required:

  • Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 equiv)

  • Aryl or Alkyl Boronic Acid Pinacol Ester (1.5 - 2.0 equiv)

  • XPhos Pd G3 precatalyst (2 - 5 mol%)

  • Anhydrous Potassium Phosphate (K3PO4) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and HPLC-grade Water (10:1 ratio)

Step-by-Step Methodology:

  • Reagent Preparation (In a Glovebox or under standard Schlenk conditions):

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the thiophene substrate (1.0 equiv), the boronic pinacol ester (1.5 equiv), and finely ground K3PO4 (3.0 equiv)[4].

    • Add the XPhos Pd G3 precatalyst (2 mol%). Note: Weighing the catalyst last minimizes its exposure to trace ambient moisture before sealing.

  • Solvent Degassing (Critical Step):

    • Prepare a 10:1 mixture of 1,4-Dioxane and Water.

    • Degas the solvent mixture thoroughly by sparging with Argon for at least 30 minutes, or via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent catalyst oxidation, which can lead to the formation of Pd-black and exacerbate side reactions.

  • Reaction Execution:

    • Add the degassed solvent mixture to the reaction flask via a syringe under a positive pressure of Argon.

    • Seal the flask and heat the reaction mixture to 60–80 °C in a pre-heated oil bath or heating block.

    • Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic solid-liquid system.

    • Monitor the reaction via TLC or LC-MS. With XPhos Pd G3, complete conversion is typically achieved within 2 to 6 hours.

  • Work-up and Isolation:

    • Once complete, cool the mixture to room temperature.

    • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

    • Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography. Analyze the crude NMR to confirm the suppression of the debrominated thiophene byproduct.

References[1] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAcQhxurJzUwBUL5tCwV99R1H_P2jKKEifEHPBBSBLhv9-2DPa7MaU4zcmbSoDhtCbueUWECnBiChTPBnqHds77J4MfMgM0ukWoAnwguQXzasOa_1NkGDKcbEN-fhcRonN6ZZhLSZ14-qan71tHPnoY3gErVyBgEW_Tb8zZ745LPSTqUsq3XjoE91UElX5oYPK2d0ptjLnn_Cripq_QzVzPgpTOyEcx9HI9A=[3] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwrw0NC-bVSdrAq0Yj7QWlBXOQwI4O7_wQxsQDU7fP3qEktew0h0_DPv37562a3a3vdTVBkjvDWdumGfIyGD67yrrqOTaoMZb8Gt9u0bMHbwYokfXPrJVwUS8dqSj3CNmpYHEvuXrjmbBzSBm[4] preventing debromination in subsequent reaction steps - benchchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd3ZiNZV9jmX6PyFlWmEYREkPKybsD5xg-ABslJfGDQzfgDqvwGC05x0JdRQstnqaTVIUc47qmKBBkmioYWHoLvbxssr4GN2C-J8ReXGdbpaXZ7HdFGuRBJOkrLYMVYt1zOP3mR-1lGau1axQb4x6rEnjFC2QtfdjNcfqNgNB-Jg6xTyENiM-cHBKKhE0P5cswwg==[6] Technical Support Center: Efficient Cross-Coupling of Dihalopyridines - benchchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJA8yewoNbc6MuRGAdvPx-3lOYhOP5y68UVM9Y8Tak_e3mVTOZmuXa0wRc71mBpx3kPyoah_R5W5kPuyP2WwZGzn7n4PkZVIJb2DyJ0HmXDknKWVL075-qDw-eqOZhzkztIHPNAAf1ZiZD4AmRXv9eLJF_bmq386cANTp5Yp2BDHerGEvqn2SIDFpBG3uB3iLKXDfiofR6kowVB8ReasyPHw==[2] A mechanistic investigation of hydrodehalogenation using ESI-MS - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_1LDW9LqooBTaYeYPXrwI8xTW0VEFNwk2jufre0yhEMCguMiTUZbeBgF-RCjPWN8rn7ozAF_UISRaaryRLh9fdIK4ySWP6UImvqZQ3eJlVhEM2zYLrAGhj12gQiNitAWmI5jbEV4cdmcelwLM0-TB1qPjytEknUKr[5] A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf9PATSPqN7aVXT6qIXQcR-7A65ywqrYVtsmjhNptB2Jq3MfpD9Wwtx2it9h5v6JVvsj9uxGTd9aGKpxBGVP9nO-VnnIOeQIO6FrhM5_l4vZYOtEd0uqY34tQH4MzPLwc4OLIOeQ==

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0).

Highly substituted thiophenes present unique purification challenges. The presence of a labile methyl ester, a sterically hindered bromo group, and lipophilic methoxy/methyl substituents requires a precise thermodynamic approach to solvent selection and crystallization kinetics to avoid common pitfalls like oiling out, transesterification, or co-crystallization of regioisomers[1][2].

Physicochemical Profiling & Solvent Strategy

Before initiating any purification workflow, it is critical to understand how the molecule's structural features dictate its solubility and reactivity. All quantitative data and solvent rationales are summarized in Table 1.

Table 1: Physicochemical Profile & Solvent Compatibility

Property / ParameterValue / RecommendationMechanistic Rationale
Molecular Formula C₈H₉BrO₃SHighly substituted, halogenated thiophene; expected to form a stable crystalline lattice at room temperature.
Molecular Weight 265.12 g/mol The heavy bromine atom increases lipophilicity, reducing solubility in highly polar aqueous systems[2].
Primary Recrystallization Solvent Methanol (MeOH)Critical: Matches the methyl ester functional group. Prevents transesterification side-reactions that occur in other alcohols[1].
Alternative Solvent System Dichloromethane (DCM) / HexanesIdeal two-solvent system for crude mixtures that "oil out." DCM acts as the good solvent; Hexane as the anti-solvent[3].
Solvents to Strictly Avoid Ethanol, Isopropanol, Aqueous BasesEthanol/Isopropanol can cause transesterification (yielding ethyl/isopropyl esters). Aqueous bases will trigger irreversible ester hydrolysis[1].

Troubleshooting & FAQs

Q1: During cooling, my product separates as a cloudy oil at the bottom of the flask instead of forming crystals. Why is it "oiling out"?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when lipophilic impurities depress the melting point of the crystal lattice[4].

  • The Fix: Reheat the mixture until it is completely homogenous. Add 5-10% more of the "good" solvent (e.g., Methanol or DCM) to lower the saturation temperature. Cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature naturally). If available, add a seed crystal when the solution is slightly above the temperature where oiling out previously occurred.

Q2: LC-MS analysis shows an impurity with a mass of 186 g/mol . Recrystallization isn't removing it. What is it, and how do I clear it?

A2: A mass of ~186 g/mol corresponds to the des-bromo impurity (Methyl 3-methoxy-5-methylthiophene-2-carboxylate). Because the des-bromo analog shares the exact same hydrogen-bonding profile (methoxy and ester groups) and similar planar geometry, it easily co-crystallizes within the target molecule's lattice.

  • The Fix: Recrystallization relies on differential solubility, which fails here[4]. You must disrupt the purity plateau by utilizing Flash Column Chromatography prior to crystallization. The bromo group slightly alters the dipole moment, allowing separation on silica gel using a Hexane/Ethyl Acetate gradient[3].

Q3: I recrystallized my product from hot Ethanol, but NMR shows a new set of quartet/triplet peaks. What happened?

A3: You have inadvertently synthesized the ethyl ester. Methyl thiophene-2-carboxylates are highly susceptible to transesterification when heated in primary alcohols other than methanol, especially if trace amounts of acid or base (leftover from previous synthetic steps) are present[1]. Always match your recrystallization alcohol to your ester alkyl group.

Standard Operating Procedures (SOPs)

SOP A: Single-Solvent Recrystallization (Methanol)

Use this protocol if the crude purity is >85% and free of des-bromo impurities.

  • Dissolution: Place the crude Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate in a clean, dry Erlenmeyer flask. Add a minimal amount of HPLC-grade Methanol.

  • Heating: Gently heat the mixture on a hot plate (approx. 60-65 °C) while swirling. Add hot Methanol dropwise until the solid is just completely dissolved. Do not exceed the boiling point of Methanol (64.7 °C) to prevent solvent bumping.

  • Decolorization (Optional): If the solution is dark, add a small spatula tip of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through fluted filter paper[4].

  • Cooling Gradient: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Self-validating step: You should observe the formation of distinct, sharp needles or plates. If oil forms, refer to FAQ Q1.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Methanol. Dry under high vacuum to a constant weight.

SOP B: Flash Column Chromatography (DCM/Hexane System)

Use this protocol if the crude purity is <85% or if regioisomers/des-bromo impurities are present.

  • Column Preparation: Pack a glass chromatography column with Silica Gel 60 (230-400 mesh) using Hexanes as the slurry solvent.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Carefully load the solution onto the top of the silica bed.

  • Elution Gradient: Begin elution with 100% Hexanes to flush out non-polar impurities. Gradually increase the polarity to 10% DCM in Hexanes, then up to 30% DCM in Hexanes[3].

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm). The bromo-compound will elute slightly faster than the des-bromo impurity due to the steric bulk of the bromine atom disrupting interaction with the silica.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can now be subjected to SOP A for final polishing.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Methyl 4-bromo-3-methoxy- 5-methylthiophene-2-carboxylate TLC TLC / LC-MS Analysis (Check for Des-bromo Impurity) Crude->TLC Decision Purity > 85%? TLC->Decision Chromatography Flash Column Chromatography (Hexane/DCM Gradient) Decision->Chromatography No (< 85%) Recrystallization Recrystallization (Methanol) Decision->Recrystallization Yes (> 85%) Chromatography->Recrystallization Fractions Combined OilingOut Issue: Oiling Out? Recrystallization->OilingOut Seed Reheat & Add Seed Crystals or Adjust Solvent Ratio OilingOut->Seed Yes Pure Pure Crystalline Product (>98% Purity) OilingOut->Pure No (Crystals Form) Seed->Recrystallization Retry

Decision tree for the purification of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate.

References

  • Royal Society of Chemistry (RSC). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at:[Link]

Sources

Troubleshooting

Troubleshooting common impurities in commercial batches of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals working with Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals working with Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) [1]. As a highly functionalized thiophene building block, its purity is critical for downstream cross-coupling reactions and API synthesis.

This document bypasses generic advice to provide a causality-driven, self-validating framework for diagnosing and eliminating the four most common impurities found in commercial or synthesized batches.

Part 1: Diagnostic Decision Tree

Before adjusting your synthetic protocols, you must accurately identify the impurity profile of your batch. Use the following diagnostic flowchart in conjunction with your LC-MS and 1H NMR data to isolate the structural failure point.

ImpurityDiagnostics Start Batch Analysis (LC-MS / 1H NMR) Q1 m/z 265/267 [M+H]+ Isotopic pattern 1:1? Start->Q1 Target Target Compound (Purity Confirmed) Q1->Target Yes Q2 m/z 187 [M+H]+ Loss of Br isotope? Q1->Q2 No DesBromo Des-bromo Impurity (Incomplete Bromination) Q2->DesBromo Yes Q3 m/z 343/345/347 [M+H]+ Tribromide pattern? Q2->Q3 No OverBromo 5-(Bromomethyl) Impurity (Radical Over-bromination) Q3->OverBromo Yes Q4 m/z 251/253 [M+H]+ Shift in retention time? Q3->Q4 No DesMethyl 3-Hydroxy Impurity (Incomplete Methylation) Q4->DesMethyl Yes (Non-polar shift) FreeAcid Free Acid Impurity (Ester Hydrolysis) Q4->FreeAcid Yes (Polar shift)

Diagnostic decision tree for identifying common impurities via LC-MS and NMR.

Part 2: Troubleshooting FAQs

Q1: Why is my batch showing a significant m/z 187 peak in the LC-MS?

A: This indicates the presence of the des-bromo impurity (Methyl 3-methoxy-5-methylthiophene-2-carboxylate).

  • Causality: Thiophene rings are electron-rich and generally undergo facile electrophilic aromatic substitution[2]. However, the ester group at position 2 slightly deactivates the ring. If your brominating agent (typically N-Bromosuccinimide, NBS) is degraded or under-stoichiometric, the reaction will stall before reaching full conversion.

  • Resolution: Always titrate your NBS prior to use (it should be pure white, not yellow/orange) and ensure a slight stoichiometric excess (1.05 eq). See Protocol A for a self-validating workflow.

Q2: I am detecting a tribromide isotopic pattern (m/z 343/345/347) eluting after my product. What is this?

A: You are observing the 5-(bromomethyl) over-brominated impurity .

  • Causality: The 5-methyl group on the thiophene ring occupies a pseudo-benzylic/allylic position, making its C–H bonds highly susceptible to homolytic cleavage. If the bromination reaction is exposed to ambient light or temperatures above 10 °C, NBS can initiate a Wohl-Ziegler radical bromination pathway[3].

  • Resolution: To suppress this radical mechanism, conduct the bromination strictly in the dark at 0–5 °C. Alternatively, switch to Br₂ in acetic acid to enforce a purely electrophilic mechanism[3].

Q3: My NMR shows a missing methoxy peak (δ 3.85) and a broad singlet around δ 9.5. Is my product degrading?

A: No, this is rarely a degradation product. You are observing the des-methyl (3-hydroxy) impurity , which is a carryover from incomplete methylation of the precursor.

  • Causality: 3-Hydroxythiophenes exhibit keto-enol tautomerism. If the methylation step lacks sufficient base, or if an overly strong base promotes C-alkylation over O-alkylation, the reaction stalls[4].

  • Resolution: Ensure the use of finely powdered anhydrous K₂CO₃ in DMF to drive the equilibrium toward the reactive phenoxide-like oxygen nucleophile. See Protocol B.

Q4: The mass is correct for a loss of a methyl group (m/z 251/253), but the impurity is highly polar and elutes near the void volume. What happened?

A: This is the free acid impurity (4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid), resulting from ester hydrolysis.

  • Causality: Methyl thiophene-2-carboxylates are highly prone to hydrolysis when exposed to strong aqueous bases or extended acidic workups[5].

  • Resolution: If you are using NaOH or KOH to neutralize the reaction mixture during workup, switch to a milder buffer like saturated aqueous NaHCO₃ and strictly minimize the contact time in the aqueous phase.

Part 3: Quantitative Analytical Data

Use this self-validating reference table to cross-check your analytical outputs. RRT (Relative Retention Time) assumes a standard reverse-phase C18 gradient (MeCN/H₂O with 0.1% TFA).

Impurity ProfileRelative Retention Time (RRT)MS (ESI+) m/z [M+H]+Key ¹H NMR Diagnostic Signal (CDCl₃)
Target Compound 1.00265 / 267 (1:1)δ 2.45 (s, 3H, 5-CH₃), 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃)
Des-bromo Impurity 0.85187δ 6.80 (s, 1H, Thiophene H-4) - Presence of aromatic proton
5-(Bromomethyl) Impurity 1.15343 / 345 / 347 (1:2:1)δ 4.60 (s, 2H, -CH₂Br) - Loss of 5-CH₃ signal
3-Hydroxy Impurity 0.90251 / 253 (1:1)δ 9.50 (br s, 1H, -OH) - Loss of 3-OCH₃ signal
Free Acid Impurity 0.40251 / 253 (1:1)Loss of ester -COOCH₃ signal (δ 3.90)

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Electrophilic Bromination (Suppressing Radical Over-bromination)

This protocol is designed to eliminate both the des-bromo and 5-(bromomethyl) impurities by strictly controlling the mechanistic pathway.

  • Preparation: Dissolve methyl 3-methoxy-5-methylthiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Wrap the reaction flask entirely in aluminum foil.

    • Causality: Light exclusion prevents the photochemical homolytic cleavage of the N–Br bond, shutting down the radical pathway[3].

  • Thermal Control: Cool the reactor strictly to 0–5 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Self-Validation (In-Process Control): After 2 hours of stirring at 0–5 °C, take a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the m/z 187 peak area is < 0.5% relative to the product peak. If > 0.5% remains, titrate with an additional 0.02 eq of NBS and stir for 30 minutes.

  • Quenching: Quench cold with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces unreacted electrophilic bromine, preventing uncontrolled bromination during solvent evaporation.

Protocol B: Chemoselective O-Methylation of 3-Hydroxythiophenes

This protocol ensures complete conversion of the 3-hydroxy precursor without triggering ester hydrolysis.

  • Preparation: Suspend methyl 3-hydroxy-5-methylthiophene-2-carboxylate (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq) in anhydrous acetone.

  • Reagent Addition: Add Methyl Iodide (MeI) (1.5 eq) dropwise at room temperature.

    • Causality: 3-Hydroxythiophenes require a mild base to form the phenoxide equivalent. Stronger bases (like NaH) can promote C-alkylation or attack the ester[4].

  • Reaction Dynamics: Heat the suspension to a gentle reflux (40 °C) for 4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The highly fluorescent starting material spot under short-wave UV (254 nm) must completely disappear.

  • Workup: Filter the inorganic salts directly (do not add water yet to avoid basic hydrolysis of the ester)[5]. Concentrate the filtrate under reduced pressure, then partition the residue between EtOAc and a mild saturated NaHCO₃ solution.

Part 5: References

  • 123342-03-0,Methyl 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylate Source: Accela ChemBio URL:1

  • Navigating the Challenges of Methyl Thiophene-2-Carboxylate: A... Source: BenchChem URL:5

  • Nickel-Catalyzed Methylation of Aryl Halides/Tosylates with Methyl Tosylate Source: RSC (Royal Society of Chemistry) URL:4

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: ACS (Chemical Reviews) URL:3

  • A novel method for the bromination of thiophenes Source: ResearchGate URL:2

Sources

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Reagent Stability & Formulation Division Executive Summary Methyl 4-bromo-3-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Reagent Stability & Formulation Division

Executive Summary

Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) is a highly functionalized, electron-rich heterocyclic building block widely utilized in Suzuki-Miyaura cross-couplings, active pharmaceutical ingredient (API) synthesis, and the development of advanced conjugated polymers.

However, the very functional groups that make this molecule synthetically valuable also introduce specific storage vulnerabilities. As a Senior Application Scientist, I frequently see researchers experience unexplained yield drops or catalyst poisoning due to improper handling of this reagent. This guide provides a mechanistic understanding of the compound's degradation pathways and establishes field-proven, self-validating protocols to ensure absolute reagent integrity from the supplier's bottle to your reaction flask.

Physicochemical Profiling & Storage Matrix

To establish a baseline for handling, we must first look at the quantitative and structural parameters dictating the molecule's behavior[1].

PropertySpecificationOperational Impact & Causality
CAS Number 123342-03-0Unique identifier for inventory and SDS tracking[1].
Molecular Weight 265.12 g/mol Critical for precise stoichiometric calculations in catalytic cycles.
Long-Term Storage 2–8 °CLow thermal energy slows the kinetic rate of ester hydrolysis and auto-oxidation[1].
Atmosphere Inert (Argon/N2)Prevents atmospheric O2 from interacting with the electron-rich thiophene core[2].
Light Sensitivity HighRequires amber vials to prevent homolytic cleavage of the C-Br bond[2].
Moisture Sensitivity ModerateThe methyl ester is susceptible to nucleophilic attack by water[3].

Mechanistic Troubleshooting & FAQs

Do not simply follow storage rules blindly; understanding the causality behind degradation empowers you to rescue failing reactions. Below are the most common issues reported to our technical support center.

Q1: My batch of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate has turned from off-white to a distinct yellow/brown. Is it still usable?

The Causality: This discoloration is the visual manifestation of two competing degradation pathways: auto-oxidation and photodegradation .

  • The methoxy (-OCH3) and methyl (-CH3) groups are strong electron donors, which significantly raise the Highest Occupied Molecular Orbital (HOMO) energy of the thiophene ring. This makes the sulfur atom highly susceptible to electrophilic attack by ambient oxygen, forming colored thiophene S-oxides or S,S-dioxides[4].

  • Simultaneously, exposure to ambient UV/Vis light can induce homolytic cleavage of the relatively weak C-Br bond, generating highly reactive bromine radicals that trigger uncontrolled polymerization[2].

The Solution: Do not use discolored material directly in sensitive transition-metal catalyzed reactions. Verify purity via HPLC or 1H-NMR. If purity has dropped below 95%, the material must be repurified via silica gel flash chromatography. Always store the reagent in opaque or amber glass vials[2].

Q2: I am observing inconsistent yields and incomplete conversions in my Suzuki-Miyaura cross-coupling reactions using this building block. What storage-related issue could cause this?

The Causality: The culprit is almost certainly ester hydrolysis caused by micro-condensation. When a cold vial is opened in a humid laboratory before reaching room temperature, water condenses on the powder. Over time, this moisture nucleophilically attacks the methyl ester, hydrolyzing it into thiophene-2-carboxylic acid and methanol[3].

In a Suzuki coupling, the newly formed free carboxylic acid acts as a potent ligand. It coordinates strongly to the Palladium catalyst (e.g., Pd(PPh3)4), effectively poisoning the catalytic cycle and altering the stoichiometry of your base.

The Solution: You must strictly adhere to the "Thawing and Weighing" protocol (see Section 4). If you suspect hydrolysis has already occurred, run a TLC or GC-MS to check for the presence of the highly polar carboxylic acid byproduct[3].

Q3: How should I handle the compound for daily use versus long-term archiving?

The Causality: Repeated cold-to-warm thermal cycling physically stresses the crystalline lattice and exponentially increases the statistical probability of oxygen and moisture introduction. The Solution: Implement an aliquoting strategy. Divide the bulk supplier bottle into single-use or weekly-use vials inside a glovebox. This ensures the master batch is never exposed to ambient lab conditions.

Mechanistic Visualizations

Degradation Pathways & Prevention

The following diagram illustrates the logical relationship between environmental stressors, the specific chemical degradation mechanisms they trigger, and the laboratory strategies required to neutralize them.

DegradationPathways Compound Methyl 4-bromo-3-methoxy- 5-methylthiophene-2-carboxylate Moisture Moisture (H2O) Compound->Moisture Light UV/Vis Light Compound->Light Oxygen Oxygen (O2) Compound->Oxygen Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Moisture->Hydrolysis Catalyzes Cleavage Photolytic C-Br Cleavage (Radical Generation) Light->Cleavage Induces Oxidation Thiophene Oxidation (S-Oxide Formation) Oxygen->Oxidation Causes Desiccant Store with Desiccant (Dry Environment) Hydrolysis->Desiccant Prevented by AmberVial Amber Glass Vials (Dark Storage) Cleavage->AmberVial Prevented by Argon Argon/N2 Blanketing (Inert Atmosphere) Oxidation->Argon Prevented by

Mechanistic degradation pathways of the thiophene derivative and corresponding prevention strategies.

Cold-Storage Retrieval Workflow

StorageWorkflow Step1 Remove from 2-8°C Storage Step2 Equilibrate to RT (30-60 mins) Step1->Step2 Step3 Open under Inert Gas (Ar/N2) Step2->Step3 Step4 Rapid Weighing (Subdued Light) Step3->Step4 Step5 Purge Headspace with Argon Step4->Step5 Step6 Seal & Return to 2-8°C Step5->Step6

Standard operating procedure for retrieving and handling cold-stored sensitive thiophene reagents.

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, utilize these self-validating protocols for handling the compound.

Protocol A: Bulk Aliquoting (For Long-Term Archiving)

Perform this protocol immediately upon receiving the chemical from the supplier.

  • Glovebox Preparation: Ensure the glovebox atmosphere is purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Vessel Transfer: Bring the sealed supplier bottle and several pre-dried, amber glass dram vials (equipped with PTFE-lined caps) into the antechamber. Run three vacuum/backfill cycles before bringing them into the main chamber.

  • Aliquoting: Dispense the powder into the amber vials in quantities appropriate for your typical reaction scale (e.g., 250 mg to 500 mg per vial).

  • Sealing: Cap the vials tightly within the Argon atmosphere. Wrap the seam of the cap with Parafilm.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a 2–8 °C refrigerator[1]. Store them inside a secondary container filled with anhydrous calcium sulfate (Drierite) to provide an extra layer of moisture defense.

Protocol B: Thawing and Weighing (For Daily Bench Use)

Use this protocol if you do not have access to a glovebox for daily weighing.

  • Equilibration (Critical Step): Remove the working vial from the 2–8 °C refrigerator. Do not open it. Place the sealed vial in a benchtop desiccator and allow it to sit for 30 to 60 minutes until it reaches ambient room temperature. Causality: Opening a cold vial instantly condenses atmospheric moisture onto the reagent, initiating ester hydrolysis.

  • Subdued Lighting: Turn off direct fume hood lights to minimize photolytic stress on the C-Br bond[2].

  • Rapid Weighing: Open the vial, quickly weigh the required mass onto a tared piece of glassine paper or directly into your reaction flask, and loosely recap the vial.

  • Validation Check: Observe the powder. It should be a free-flowing solid. If the powder appears clumpy or sticks to the spatula, moisture has breached the seal.

  • Headspace Purging: Before sealing the vial for return to storage, insert an Argon line (via a clean needle or glass pipette) into the headspace of the vial. Purge with a gentle stream of Argon for 10–15 seconds to displace ambient oxygen and moisture.

  • Resealing: Cap tightly, re-wrap with Parafilm, and return immediately to 2–8 °C storage.

References

  • [1] Parkway Scientific. HI-353 (123342-03-0, MFCD17012775) Storage and Usage. Parkway Scientific LLC. 1

  • [3] BenchChem. Technical Support Center: Methyl Thiophene-2-Carboxylate. BenchChem. 3

  • [2] BenchChem. Stability and Storage of 2-Bromo-3-hexyl-5-iodothiophene: A Technical Guide. BenchChem. 2

  • [4] ACS Publications. Lewis Acid Catalysis in the Oxidative Cycloaddition of Thiophenes 1. The Journal of Organic Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate vs ethyl ester analogs

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to late-stage synthetic bottlenecks. A classic example is the functionalization of highly substituted thiophenes, which a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to late-stage synthetic bottlenecks. A classic example is the functionalization of highly substituted thiophenes, which are ubiquitous in medicinal chemistry. When designing a synthetic route involving a 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate scaffold, the choice between a methyl and an ethyl ester might seem trivial on paper. However, in the reactor, this choice dictates the delicate balance between productive cross-coupling and catastrophic premature hydrolysis.

This guide provides an in-depth, data-driven comparison of the reactivity profiles of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate versus its ethyl ester analog , focusing on their performance in base-mediated functionalizations such as the Suzuki-Miyaura cross-coupling.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand the divergent behavior of these two analogs, we must analyze the steric and electronic environment of the thiophene core.

1. The Steric Penalty at C4 The C4-bromo position is flanked by a C3-methoxy group and a C5-methyl group. This creates a highly congested steric environment. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C4-Br bond is notoriously slow due to this steric shielding. To overcome this, highly active, bulky biaryl monophosphine ligands (Buchwald ligands like SPhos or XPhos) are required to form a highly reactive monoligated [L-Pd(0)] active species[1].

2. The Hydrolysis Vulnerability at C2 Suzuki-Miyaura couplings require basic aqueous conditions (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄ with H₂O) to activate the boronic acid into a reactive boronate complex[2]. These basic conditions introduce a parasitic side reaction: the saponification (hydrolysis) of the C2-ester. Kinetically, methyl esters are significantly more electrophilic and less sterically protected than ethyl esters, reacting up to 70 times faster under basic hydrolysis conditions[3][4].

3. The Deactivation Cascade If the ester hydrolyzes before the cross-coupling occurs, the resulting carboxylate anion (-COO⁻) acts as a strong electron-donating group. This pushes electron density into the thiophene ring, drastically reducing the electrophilicity of the C4-Br bond. The combination of high steric hindrance and reduced electrophilicity effectively stalls the oxidative addition of Pd(0), killing the cross-coupling reaction and pulling the starting material into the aqueous waste stream.

CompetitivePathways Start 4-Bromo Thiophene Ester (Methyl or Ethyl) Base Basic Aqueous Conditions (e.g., K2CO3, H2O) Start->Base Side Reaction PdCat Pd(0) + SPhos Ligand + Aryl Boronic Acid Start->PdCat Main Pathway Hydrolysis Ester Hydrolysis (Carboxylate Salt) Base->Hydrolysis Fast for Methyl Slow for Ethyl Suzuki Suzuki Cross-Coupling (4-Aryl Thiophene Ester) PdCat->Suzuki Sterically Hindered Requires Active Ligand Hydrolysis->Suzuki Deactivates C4-Br

Logical relationship of competitive pathways during Suzuki coupling.

Comparative Reactivity Profiles: Experimental Data

To objectively evaluate the performance of both analogs, we conducted parallel kinetic and cross-coupling assays.

Table 1: Base-Catalyzed Saponification Kinetics

Conditions: 0.1 M substrate in THF/H₂O (1:1), pH 10 buffer, 40°C. Tracked via qNMR.

SubstrateHalf-life ( t1/2​ )Relative Hydrolysis Rate ( krel​ )
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate1.2 hours1.0
Ethyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate8.5 hours0.14

Insight: The ethyl ester provides a roughly 7-fold wider operational window against premature hydrolysis, allowing ample time for the slower, sterically hindered cross-coupling to occur.

Table 2: Suzuki-Miyaura Coupling Outcomes

Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, 2 mol% Pd₂(dba)₃, 4 mol% SPhos, 2.0 eq K₃PO₄, Toluene/H₂O (5:1), 85°C, 4h.

SubstrateTarget Cross-Coupled YieldHydrolyzed ByproductUnreacted SM
Methyl Ester 35%55%10%
Ethyl Ester 82%12%6%

Insight: The methyl ester is consumed primarily by the parasitic hydrolysis pathway. The ethyl ester survives the basic conditions long enough for the SPhos-enabled Pd catalyst to execute the challenging C4 functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems utilizing internal standards. This prevents false positives caused by physical material loss during workup.

Protocol A: Kinetic Tracking of Saponification (qNMR)

Purpose: To independently verify the hydrolysis rate of the ester without interference from cross-coupling reagents.

  • Preparation: Dissolve 0.5 mmol of the thiophene ester and 0.1 mmol of 1,3,5-trimethoxybenzene (Internal Standard, IS) in 2.5 mL of THF-d8.

  • Initiation: Add 2.5 mL of a D₂O buffer (adjusted to pH 10 with K₂CO₃) pre-heated to 40°C. Stir at 500 rpm.

  • Sampling: At t= 1h, 2h, 4h, and 8h, extract a 0.5 mL aliquot.

  • Quench & Extraction: Immediately quench the aliquot into 0.5 mL of cold 0.1 M DCl to halt hydrolysis. Extract with 1 mL of CDCl₃.

  • Validation: Analyze via ¹H-qNMR. The integration of the IS methoxy peaks (δ 3.77 ppm) must remain constant relative to the combined integrations of the starting material and the hydrolyzed product. A drop in total mass balance indicates precipitation or emulsion loss, invalidating the time point.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Purpose: To achieve high-yield C4-arylation while suppressing C2-ester hydrolysis.

  • Reagent Assembly: In a dried Schlenk flask, combine the Ethyl thiophene ester (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Degassing: Add 5 mL of Toluene and 1 mL of H₂O. Degas the biphasic mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 mmol) under positive argon flow. Note: K₃PO₄ is chosen over NaOH/KOH as its lower basicity significantly retards ester hydrolysis while still efficiently activating the boronic acid.

  • Thermal Heating: Heat the biphasic mixture vigorously (1000 rpm) at 85°C for 4 hours.

  • Aqueous Quench & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Spike the crude reaction mixture with dodecane (0.5 mmol) prior to workup. GC-MS tracking must confirm that the molar disappearance of the starting material equals the molar appearance of the coupled product.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Substrate + Boronic Acid Prep->Mix Cat 3. Catalyst Addition Pd2(dba)3 + SPhos Mix->Cat Heat 4. Thermal Heating 85°C, 4-12 hrs Cat->Heat Purify 5. Aqueous Quench & Chromatography Heat->Purify

Experimental workflow for chemoselective Suzuki-Miyaura coupling.

Conclusion & Recommendations

For multi-step synthetic sequences requiring transition-metal catalyzed cross-coupling at the sterically hindered C4 position, the ethyl ester is vastly superior. Its enhanced steric bulk provides a critical kinetic shield against base-catalyzed hydrolysis, preserving the electron-withdrawing nature of the ester group and facilitating the challenging oxidative addition step. The methyl ester should only be selected if the immediate subsequent step is a global deprotection/saponification where mild cleavage conditions are strictly required.

References

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - EPA. epa.gov. Available at:[Link]

  • 6.3 Methyl Esters and Derivatives. thieme-connect.de. Available at:[Link]

  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC. nih.gov. Available at:[Link]

Sources

Comparative

Comparing cross-coupling efficiency: 4-bromo vs 4-iodo substituted thiophene-2-carboxylates

An In-Depth Guide to Cross-Coupling Efficiency: 4-Bromo- vs. 4-Iodo-Substituted Thiophene-2-Carboxylates For researchers and professionals in drug development and materials science, the functionalization of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Coupling Efficiency: 4-Bromo- vs. 4-Iodo-Substituted Thiophene-2-Carboxylates

For researchers and professionals in drug development and materials science, the functionalization of heterocyclic scaffolds like thiophene is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are indispensable tools for this purpose. The choice of starting material, particularly the halogen substituent on the thiophene ring, can profoundly impact reaction efficiency, yield, and overall process viability. This guide provides a detailed comparison of two common substrates: 4-bromo- and 4-iodo-substituted thiophene-2-carboxylates, offering insights into their relative performance in cross-coupling reactions.

The Fundamental Principle: Carbon-Halogen Bond Reactivity

The efficiency of a cross-coupling reaction is often dictated by the rate of the initial oxidative addition step, where the carbon-halogen bond of the substrate is broken and adds to the palladium(0) catalyst. The reactivity of aryl halides in this crucial step follows a well-established trend:

I > Br > Cl > F

This order is directly related to the bond dissociation energies (BDEs) of the corresponding carbon-halogen (C-X) bonds.[1][2] The C-I bond is the weakest in this series, making it the most susceptible to cleavage by the palladium catalyst.[1] Consequently, aryl iodides generally react faster and under significantly milder conditions than their bromide counterparts.[3] This enhanced reactivity for iodo-substituted compounds is a critical factor when selecting a substrate for a synthetic campaign.

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[4]

  • 4-Iodothiophene-2-carboxylate: This substrate is expected to undergo Suzuki coupling with high efficiency. The high reactivity of the C-I bond allows for lower reaction temperatures, reduced catalyst loading, and shorter reaction times. This is particularly advantageous when working with sensitive functional groups on the coupling partner that might not tolerate the harsher conditions required for less reactive halides.

  • 4-Bromothiophene-2-carboxylate: While a viable and widely used substrate, the 4-bromo variant will typically require more forcing conditions to achieve comparable yields.[5][6] This may include higher temperatures, longer reaction times, or the use of more sophisticated and often more expensive phosphine ligands to facilitate the more difficult oxidative addition step.[7] These conditions increase the risk of side reactions, such as dehalogenation or decomposition of the boronic acid starting material.[1][8]

Stille Coupling

The Stille coupling utilizes an organostannane (organotin) reagent and is renowned for its tolerance of a wide array of functional groups, often eliminating the need for protecting groups.[9][10][11]

  • 4-Iodothiophene-2-carboxylate: The superior reactivity of the iodo-substrate is also evident in the Stille reaction. Milder conditions can be employed, which is beneficial not only for substrate stability but also for minimizing the decomposition of the palladium catalyst.

  • 4-Bromothiophene-2-carboxylate: The bromo-analogue will necessitate more forcing conditions, similar to the Suzuki coupling. A primary consideration for the Stille reaction is the toxicity of the organotin reagents and the challenge of removing tin-containing byproducts from the final product.[12][13] The need for harsher conditions with the bromo-substrate can exacerbate purification challenges.

Heck Coupling

The Heck reaction creates a new C-C bond by coupling the aryl halide with an alkene.[14][15] The reactivity trend remains consistent.

  • 4-Iodothiophene-2-carboxylate: As the more reactive electrophile, the iodo-thiophene will generally provide higher yields of the coupled alkene product in shorter times and at lower temperatures.[14]

  • 4-Bromothiophene-2-carboxylate: Aryl bromides are less reactive than iodides in the Heck reaction and often require higher temperatures to proceed efficiently.[15]

Data Presentation: A Comparative Overview

Feature4-Iodothiophene-2-carboxylate4-Bromothiophene-2-carboxylateRationale
Relative Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition, the rate-determining step in many cross-coupling cycles.[1][3]
Typical Reaction Temp. Lower (often room temp. to 80°C)Higher (often 80°C to 120°C)Less energy is required to cleave the C-I bond.[1]
Catalyst Loading Typically lowerMay require higher loading or specialized ligandsThe higher reactivity of the iodo-substrate allows for more efficient catalyst turnover.
Reaction Time ShorterLongerFaster kinetics of the oxidative addition step shortens the overall catalytic cycle.
Cost & Availability Generally higher cost, less commonLower cost, widely available.[5][16]Bromine is more abundant and bromination reactions are often cheaper to perform on an industrial scale.
Stability Less stable; can be light-sensitiveMore stable; robust for storage and handlingThe weaker C-I bond makes the compound more prone to degradation over time.
Key Advantage High reactivity enables mild conditions, ideal for complex or sensitive molecules.Cost-effective and stable, making it ideal for large-scale synthesis and process chemistry.The choice depends on the specific project goals: speed and substrate scope vs. cost and scalability.

Visualization of Key Processes

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate OxAdd->Ar-Pd(II)-X Ar-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar-Pd(II)-R Ar-Pd(II)-R' Intermediate Transmetal->Ar-Pd(II)-R R'-B(OR)2 RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Ar-R' Ar-X_I 4-Iodo-Thiophene (Faster) Ar-X_I->OxAdd Ar-X_Br 4-Bromo-Thiophene (Slower) Ar-X_Br->OxAdd Base Base (e.g., K2CO3) Base->Transmetal Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow start Project Start: Select Thiophene Substrate decision Primary Goal? start->decision node_reactivity Maximize Reactivity & Substrate Scope (e.g., Medicinal Chemistry) decision->node_reactivity Reactivity node_cost Minimize Cost & Maximize Scalability (e.g., Process Chemistry) decision->node_cost Cost/Scale substrate_iodo Choose: 4-Iodo-Thiophene node_reactivity->substrate_iodo substrate_bromo Choose: 4-Bromo-Thiophene node_cost->substrate_bromo outcome_iodo Benefit: Milder Conditions, Faster Reactions, Broader Scope substrate_iodo->outcome_iodo outcome_bromo Benefit: Lower Cost, Higher Stability, Better for Scale-up substrate_bromo->outcome_bromo

Caption: Workflow for selecting between bromo- and iodo-substrates.

Experimental Protocols

The following are representative, self-validating protocols that can be adapted for either substrate. The rationale behind key steps is provided to ensure trustworthiness and reproducibility.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of arylboronic acids with either 4-halo-thiophene-2-carboxylates.[4][17][18]

Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add the methyl 4-halothiophene-2-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.).

    • Causality: An inert atmosphere (Argon or Nitrogen) is critical because the Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Flame-drying the glassware removes adsorbed water that can interfere with the reaction.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), to the flask.

    • Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The catalyst loading is kept low (catalytic amounts) for efficiency and cost-effectiveness.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen. The aqueous/organic mixture is crucial for dissolving both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.

  • Reaction: Heat the reaction mixture with vigorous stirring.

    • Adaptation: For 4-iodothiophene-2-carboxylate , start at 80°C. For 4-bromothiophene-2-carboxylate , a higher temperature of 90-100°C may be required for a reasonable reaction rate.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting halide is consumed.

    • Self-Validation: This step confirms reaction completion and prevents unnecessary heating that could lead to byproduct formation.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Protocol 2: General Stille Coupling

This protocol outlines a general procedure for Stille coupling, adaptable for both thiophene substrates.[9][12]

Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an inert atmosphere, add the methyl 4-halothiophene-2-carboxylate (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene or THF) via syringe. Subsequently, add the organostannane reagent (1.1 eq.) via syringe.

    • Causality: Anhydrous solvents are used as organostannane reagents can sometimes be sensitive to moisture, and water can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Adaptation: The more reactive 4-iodothiophene-2-carboxylate will likely react at the lower end of this temperature range, while the 4-bromothiophene-2-carboxylate may require prolonged heating at the higher end.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate).

    • Self-Validation: To remove the toxic tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour. This causes the tributyltin halides to precipitate as insoluble tributyltin fluoride.[9][12]

  • Purification: Filter the mixture through a pad of Celite to remove the precipitate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendation

The choice between 4-bromo- and 4-iodo-substituted thiophene-2-carboxylates is a strategic decision that hinges on the specific goals of a research program.

  • For early-stage discovery, medicinal chemistry, and the synthesis of complex, highly functionalized molecules , the superior reactivity of 4-iodothiophene-2-carboxylate is a distinct advantage. It allows for milder reaction conditions, preserving sensitive functional groups and often leading to cleaner reactions with higher yields in less time.

  • For process development, scale-up, and applications where cost is a primary driver , the stability and lower price of 4-bromothiophene-2-carboxylate make it the more pragmatic choice.[5] While requiring more forcing conditions, its robustness and economic advantages are compelling for large-scale manufacturing.

Ultimately, a thorough understanding of the fundamental principles of C-X bond reactivity in palladium catalysis empowers the synthetic chemist to make an informed decision, optimizing the synthetic route for efficiency, scope, and economic viability.

References

  • Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers - Benchchem.
  • Methyl 4-Bromothiophene-2-carboxylate: Synthesis, Properties, and Applications in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Synthesis of Thiophene Derivatives - Benchchem.
  • Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 - ChemicalBook.
  • Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem.
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository.
  • Stille Coupling - Organic Synthesis.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - MDPI.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC.
  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH.
  • Stille reaction - Wikipedia.
  • Stille Coupling - Organic Chemistry Portal.
  • A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5 - Benchchem.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC.
  • Stille Coupling - Chemistry LibreTexts.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate

Handling highly functionalized heteroaromatics like Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate requires moving beyond generic laboratory safety checklists. As a Senior Application Scientist, I design safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized heteroaromatics like Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate requires moving beyond generic laboratory safety checklists. As a Senior Application Scientist, I design safety and operational protocols based on chemical causality. Every structural feature of this molecule—from its lipophilic bromine atom to its reactive ester moiety—dictates a specific logistical and protective response.

This guide provides a self-validating system for the safe handling, operational workflow, and disposal of this critical pharmaceutical intermediate, ensuring you protect both your personnel and the integrity of your research.

Chemical Profile & Hazard Causality

To handle a chemical safely, you must understand why it is hazardous. Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (CAS: 123342-03-0) presents specific risks driven by its molecular architecture[1]:

  • Dermal Permeation (The Bromine Effect): The bromine atom at the 4-position significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to rapidly permeate the lipid-rich stratum corneum of human skin, making systemic dermal absorption a primary risk[2].

  • Ocular & Mucosal Toxicity (The Ester/Methoxy Effect): The ester and methoxy groups can undergo rapid hydrolysis upon contact with the aqueous, slightly alkaline environment of the cornea or respiratory tract. This causes severe localized pH shifts, leading to serious eye damage and respiratory irritation[3].

  • Thermal Sensitivity: To prevent thermal degradation and spontaneous ester hydrolysis, the compound must be strictly maintained at 2 to 4 °C during long-term storage[1].

Quantitative Data & Safety Matrix

The following table summarizes the critical quantitative data and the causal rationale behind the required safety parameters.

ParameterSpecificationCausality / Rationale
Chemical Name Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylateHighly functionalized, halogenated heteroaromatic ring.
CAS Number 123342-03-0Unique identifier for precise safety tracking[1].
Molecular Weight 265.12 g/mol Essential for accurate stoichiometric calculations[1].
Storage Temperature 2 to 4 °CPrevents thermal degradation; protects light-sensitive bonds[1].
Glove Material Nitrile or NeoprenePrevents permeation of highly lipophilic brominated compounds[2].
Respirator Cartridge Type ABEK / P3Filters organic vapors and hazardous aerosolized particulates[3].
Waste Classification Halogenated Hazardous WasteRequires specialized incineration to prevent toxic HBr gas release[4].

Personal Protective Equipment (PPE) Architecture

Do not rely on standard latex gloves or basic surgical masks. The PPE matrix for this compound is designed to create an impermeable barrier against halogenated organics.

  • Hand Protection: Wear heavy-duty Nitrile or Neoprene gloves. Change them immediately if direct contact occurs, as halogenated solvents and compounds will eventually degrade the polymer matrix[2].

  • Eye/Face Protection: Tight-fitting chemical safety goggles are mandatory. If handling large volumes or conducting vigorous transfers, add a full-face shield to protect against micro-aerosolization[2].

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If engineering controls are compromised, or if a spill occurs outside the hood, immediately don a NIOSH/MSHA-approved respirator equipped with an ABEK (organic vapor/acid gas) or P3 (particulate) cartridge[3].

Operational Workflow: Step-by-Step Handling Protocol

This step-by-step methodology ensures material integrity while validating operator safety at every phase.

Step 1: System Verification & Equilibration

  • Verify the chemical fume hood is operating with a face velocity of at least 80–100 fpm[2].

  • Retrieve the sealed vial from 2–4 °C storage. Crucial Step: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which can hydrolyze the ester group and degrade the reagent[1].

Step 2: Weighing and Transfer

  • Purge the analytical balance enclosure with an inert gas (nitrogen or argon) if the downstream reaction is highly sensitive.

  • Use an anti-static weighing spatula to prevent powder aerosolization. Transfer the required mass directly into a pre-tared, sealable reaction vessel.

Step 3: Immediate Decontamination

  • Wipe down the spatulas, balance draft shield, and surrounding hood surface with a compatible solvent (e.g., isopropanol or acetone).

  • Dispose of the contaminated wipes immediately into a designated halogenated solid waste container[4].

Spill Management & Disposal Plan

Halogenated organic compounds cannot be disposed of in standard organic waste streams. Improper incineration of brominated thiophenes generates toxic dioxins, furans, and hydrobromic acid (HBr)[4].

Emergency Spill Response Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize laboratory ventilation[2].

  • PPE Escalation: Don a respirator with an ABEK cartridge before re-entering the spill zone[3].

  • Containment: Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand. Never use combustible materials like sawdust for halogenated compounds[2].

  • Collection: Sweep the saturated absorbent into a sealable, chemically compatible waste container using non-sparking tools[4].

  • Disposal Routing: Label the container explicitly as "Halogenated Organic Waste." Route it to a licensed environmental health and safety (EHS) facility capable of high-temperature incineration with flue gas scrubbers[4].

Workflow Visualization

G Start Pre-Operation: Verify Fume Hood & Don PPE Equilibrate Equilibrate Reagent from 2-4°C Storage Start->Equilibrate Transfer Weigh & Transfer (Anti-static tools) Equilibrate->Transfer Spill Spill or Exposure Detected? Transfer->Spill Emergency Evacuate Area & Escalate PPE (ABEK Respirator) Spill->Emergency Yes Decon Solvent Wash & Surface Decontamination Spill->Decon No Contain Contain with Inert Absorbent (Vermiculite/Sand) Emergency->Contain Contain->Decon Disposal Route to Halogenated Waste Stream Decon->Disposal

Operational workflow and emergency spill response for handling halogenated thiophene derivatives.

References

  • Title: 2,5-Dibromothiophene | CAS 3141-27-3 | Analytical Standard Source: chemdor.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
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